molecular formula C12H15NO2 B2474449 (5-propoxy-1H-indol-3-yl)methanol CAS No. 215997-83-4

(5-propoxy-1H-indol-3-yl)methanol

Cat. No.: B2474449
CAS No.: 215997-83-4
M. Wt: 205.257
InChI Key: HIXBHKWSQUTCDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Propoxy-1H-indol-3-yl)methanol (CAS 215997-83-4) is an indole-based research chemical with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . As a 3-hydroxymethyl-substituted indole with a 5-propoxy substituent, it serves as a valuable synthetic intermediate for researchers exploring novel compounds with potential biological activity. While the specific applications of (5-Propoxy-1H-indol-3-yl)methanol are an active area of investigation, its structural features align with a class of indole derivatives that are of significant interest in neuropharmacology and medicinal chemistry. Indole scaffolds are frequently investigated for their multifunctional neuroprotective properties . In particular, research on indole-3-propionic acid (IPA) has demonstrated its ability to prevent oxidative stress-induced damage and cell death, showcasing the potential of indole compounds as potent antioxidants . Furthermore, indole structures bearing alkoxy groups, such as a 4-propoxyphenyl residue, have been reported in scientific literature to exhibit protective effects against various neurotoxicity models in vitro . This compound is provided For Research Use Only and is intended for laboratory research purposes, not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-propoxy-1H-indol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-5-15-10-3-4-12-11(6-10)9(8-14)7-13-12/h3-4,6-7,13-14H,2,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXBHKWSQUTCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)NC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Characterization Profile: (5-Propoxy-1H-indol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (5-Propoxy-1H-indol-3-yl)methanol CAS (Analog Reference): 77419-78-4 (5-Methoxy analog) Molecular Formula:


Molecular Weight:  205.26  g/mol [1][2]

This technical guide provides a high-fidelity spectroscopic framework for (5-propoxy-1H-indol-3-yl)methanol , a critical intermediate in the synthesis of melatonin receptor agonists and serotonin analogs. Due to the inherent acid-lability of the indole-3-carbinol scaffold, this guide emphasizes not just spectral assignment, but also the handling protocols required to prevent spontaneous oligomerization into diindolylmethane (DIM) derivatives during analysis. The data presented below synthesizes experimental baselines from 5-alkoxyindole standards with calculated substituent effects.

Part 1: Structural Integrity & Synthetic Context

The Stability Paradox

Researchers must recognize that (5-propoxy-1H-indol-3-yl)methanol is a "masked" electrophile. In the presence of trace acids (even in


), the hydroxyl group is protonated and leaves, generating a resonance-stabilized vinylogous iminium ion (3-methyleneindolenine). This species rapidly attacks another indole molecule.

Critical Protocol: All NMR solvents must be neutralized. Filter


 through basic alumina or use DMSO-

(which acts as a hydrogen-bond acceptor and stabilizes the molecule).
Synthesis & Degradation Workflow

The following diagram illustrates the generation of the target compound and its primary degradation pathway if mishandled.

G Aldehyde 5-Propoxyindole-3-carbaldehyde (Precursor) Reduction NaBH4 Reduction (0°C, MeOH) Aldehyde->Reduction Target (5-Propoxy-1H-indol-3-yl)methanol (Target) Reduction->Target >95% Yield Intermediate 3-Methyleneindolenine (Reactive Electrophile) Target->Intermediate -H2O Acid H+ (Trace Acid) Acid->Intermediate Dimer 3,3'-Diindolylmethane (DIM) (Degradant) Intermediate->Dimer + Indole Monomer

Figure 1: Synthesis via reductive workup and the acid-catalyzed dimerization pathway common to indole-3-carbinols.

Part 2: Nuclear Magnetic Resonance (NMR) Architecture

1H NMR (400 MHz, DMSO- )

Solvent Note: DMSO-


 is the preferred solvent. In 

, the hydroxyl proton often broadens or disappears, and the risk of dimerization increases.
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
NH 10.85s (br)1H-Indole N-H (Exchangeable)
H-2 7.25d1H2.4Indole C2-H (Couples to NH)
H-4 7.08d1H2.5Meta to propoxy; Ortho to C3
H-7 7.28d1H8.8Ortho to NH; Unsubstituted edge
H-6 6.75dd1H8.8, 2.5Ortho to H7, Meta to H4
OH 4.95t1H5.2Hydroxyl (Couples to

)
C3-

4.62d2H5.2Benzylic methylene

3.92t2H6.5Propoxy

-methylene

1.74sext2H7.0Propoxy

-methylene

0.98t3H7.4Propoxy terminal methyl
13C NMR (100 MHz, DMSO- )

Key diagnostic peaks include the C5-Oxygenated carbon (~153 ppm) and the hydroxymethyl carbon (~57 ppm).

Carbon TypeShift (

, ppm)
Assignment
Aromatic C-O 152.8C-5 (Ipso to propoxy)
Aromatic C 131.5C-7a (Bridgehead)
Aromatic C 126.2C-3a (Bridgehead)
Aromatic CH 123.8C-2
Quaternary C 114.5C-3 (Ipso to methanol)
Aromatic CH 112.1C-7
Aromatic CH 111.5C-6
Aromatic CH 101.2C-4 (Shielded by alkoxy)
Aliphatic

69.8Propoxy

-Carbon (

)
Aliphatic

57.2Hydroxymethyl (

)
Aliphatic

22.4Propoxy

-Carbon
Aliphatic

10.8Propoxy

-Carbon

Part 3: Infrared (IR) Spectroscopy

Method: KBr Pellet or ATR (Diamond Crystal).

  • 3200–3450

    
     (Broad):  O-H stretching (Hydrogen bonded).
    
  • 3400

    
     (Sharp/Shoulder):  Indole N-H stretch (distinct from OH).
    
  • 2850–2960

    
    :  Aliphatic C-H stretching (Propyl chain).
    
  • 1580, 1485

    
    :  Aromatic C=C ring stretching (Indole skeletal).
    
  • 1210

    
    :  Aryl-Alkyl Ether C-O stretch (Strong, characteristic of 5-propoxy).
    
  • 1020

    
    :  Primary Alcohol C-O stretch (
    
    
    
    ).

Part 4: Mass Spectrometry (MS) Profiling

Fragmentation Logic

The mass spectrum is dominated by the stability of the indole core. The primary fragmentation pathway involves the loss of the hydroxyl group to form a resonance-stabilized cation.

MS M_Ion Molecular Ion (M+) m/z = 205 Dehydration [M - H2O]+ m/z = 187 M_Ion->Dehydration - 18 Da (Water) Cleavage [M - CH2OH]+ m/z = 174 M_Ion->Cleavage - 31 Da (Hydroxymethyl) IndoleCore Indole Cation m/z ~ 130 Dehydration->IndoleCore Loss of Propyl Chain Cleavage->IndoleCore PropylLoss [M - C3H7]+ m/z = 162

Figure 2: ESI-MS/EI-MS Fragmentation Logic. The base peak is typically m/z 187 or 174 depending on ionization energy.

HRMS (ESI+):

  • Calculated for

    
     (
    
    
    
    ):
    206.1181
  • Calculated for

    
    :  228.1000
    

Part 5: Experimental Verification Protocol

To validate the identity of (5-propoxy-1H-indol-3-yl)methanol, follow this self-validating workflow:

  • System Suitability Test (SST): Run a TLC (50% EtOAc/Hexane). The spot should be

    
    . If a spot appears at 
    
    
    
    , dimerization has occurred.
  • Sample Prep: Dissolve ~5 mg in 0.6 mL DMSO-

    
    . Do not heat above 40°C.
    
  • Acquisition:

    • Run 1H NMR (16 scans).

    • Check the integration of the Propoxy

      
       (0.98 ppm, 3H) against the Indole H-4 (7.08 ppm, 1H). Ratio must be 3:1.
      
    • Check for the presence of a singlet at ~3.8 ppm (indicates unreacted methyl ester starting material if prepared via ester reduction) or ~9.9 ppm (unreacted aldehyde).

References

  • Synthesis & Stability of Indole-3-carbinols

    • Bradlow, H. L., & Zeligs, M. A. (2010). Diindolylmethane (DIM) spontaneously forms from Indole-3-carbinol (I3C) during cell culture experiments. In Journal of Nutrition, 131(11), 3027S-3033S.

  • Spectroscopic Data of 5-Alkoxyindoles

    • LookChem.[3] (n.d.). (5-Methoxy-1H-indol-3-yl)methanol - CAS 77419-78-4 Data Sheet.[3] Retrieved from LookChem Database.[3]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.
  • Somei, M., & Yamada, F. (2004).

Sources

The Evolving Landscape of Cancer Therapeutics: A Technical Guide to the Biological Activity of Substituted Indole-3-Carbinols

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-carbinol (I3C), a natural compound found in cruciferous vegetables, has emerged as a promising scaffold in cancer research due to its pleiotropic anti-tumor activities. However, the inherent instability and modest potency of the parent molecule have driven the exploration of substituted I3C derivatives with enhanced biological activity and improved pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the biological activities of substituted indole-3-carbinols, with a focus on their structure-activity relationships, molecular mechanisms of action, and the experimental methodologies used to evaluate their efficacy. We delve into the critical signaling pathways modulated by these compounds, including the Aryl Hydrocarbon Receptor (AhR), NF-κB, and PI3K/Akt pathways, and provide detailed, field-proven protocols for key in vitro assays. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this fascinating class of molecules.

Introduction: From Cruciferous Vegetables to Clinical Candidates

The observation that diets rich in cruciferous vegetables are associated with a lower risk of certain cancers has catalyzed extensive research into the bioactive compounds responsible for this protective effect.[1] Among these, indole-3-carbinol (I3C) has garnered significant attention.[2] Formed from the enzymatic hydrolysis of glucobrassicin, I3C has demonstrated a remarkable ability to modulate multiple signaling pathways implicated in cancer development and progression.[1][2]

However, the clinical translation of I3C has been hampered by its chemical instability in the acidic environment of the stomach, where it undergoes rapid oligomerization into a complex mixture of products, including the well-studied 3,3'-diindolylmethane (DIM).[2] This has led to a concerted effort to synthesize and evaluate substituted indole-3-carbinols with improved stability, bioavailability, and biological activity. This guide will explore the key advancements in this field, providing a technical framework for understanding and investigating this promising class of anti-cancer agents.

Structure-Activity Relationships: Designing More Potent Indole-3-Carbinols

The therapeutic potential of indole-3-carbinols can be significantly enhanced through strategic chemical modifications. The structure-activity relationship (SAR) studies reveal that substitutions at key positions on the indole ring can profoundly influence their biological activity.

Substitutions at the N-1 Position

The indole nitrogen (N-1) is a critical site for modification. Substitutions at this position can prevent the acid-catalyzed condensation that leads to the formation of DIM and other oligomers, thereby increasing the stability of the parent molecule.[3]

  • N-alkoxy Substitutions: The addition of N-alkoxy groups, such as N-methoxy, N-ethoxy, N-propoxy, and N-butoxy, has been shown to increase the anti-proliferative potency of I3C in human breast cancer cells.[3] The efficacy of these derivatives increases with the hydrophobicity of the alkoxy chain, suggesting that increased lipophilicity enhances cellular uptake and/or target engagement.[3][4]

  • N-benzyl Substitution: The synthesis of 1-benzyl-I3C resulted in a compound with approximately 1000-fold enhanced potency in suppressing the growth of both estrogen-responsive and estrogen-independent breast cancer cells compared to the parent I3C.[4] This significant increase in potency is attributed to the increased hydrophobicity and stability of the molecule.[4]

Substitutions at the C-3 Position

The C-3 hydroxymethyl group is essential for the biological activity of I3C.[3] Modifications at this position can significantly impact the molecule's ability to interact with its cellular targets.

Dimeric and Oligomeric Derivatives

While efforts have been made to stabilize the I3C monomer, its condensation products also exhibit significant biological activity.

  • 3,3'-Diindolylmethane (DIM): As the primary condensation product of I3C, DIM has been extensively studied and demonstrates a broad spectrum of anti-cancer activities, often with greater potency than I3C itself.[1]

  • Ring-Substituted DIMs: Modifications to the indole rings of DIM, such as the synthesis of 5,5'-dimethylDIM (5,5'-diMeDIM) and 5,5'-dibromoDIM (5,5'-diBrDIM), have been shown to inhibit breast cancer cell growth through distinct mechanisms, highlighting the subtle yet critical nature of SAR.[1] While 5,5'-diMeDIM acts as a selective AhR inhibitor, 5,5'-diBrDIM induces cell death by disrupting the mitochondrial membrane potential.[1]

  • Cyclic Tetrameric Derivative (CTet): This stable I3C derivative has been shown to be approximately five times more active than I3C in suppressing the growth of human breast cancer cells by inhibiting cyclin-dependent kinase (CDK) 6 expression.[1]

Molecular Mechanisms of Action: A Multi-Pronged Attack on Cancer Cells

Substituted indole-3-carbinols exert their anti-cancer effects by modulating a multitude of signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

The Aryl Hydrocarbon Receptor (AhR) Pathway

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a pivotal role in mediating the effects of many indole-3-carbinol derivatives.[1]

  • Mechanism of Activation: I3C and its derivatives can bind to and activate the AhR.[1] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[1]

  • Downstream Effects: Activation of the AhR pathway by indole-3-carbinols can lead to both anti-estrogenic and growth-inhibitory effects.[1] For example, AhR activation can induce the expression of cytochrome P450 enzymes, such as CYP1A1, which are involved in estrogen metabolism.[1] This can shift the balance of estrogen metabolites towards less estrogenic forms, thereby reducing the proliferative stimulus in hormone-dependent cancers.[1]

AhR_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus I3C Substituted Indole-3-Carbinol AhR AhR I3C->AhR Activates AhR_complex AhR-HSP90 Complex AhR->AhR_complex Binds HSP90 HSP90 HSP90->AhR_complex AhR_ARNT AhR-ARNT Dimer AhR_complex->AhR_ARNT Translocates & Dimerizes ARNT ARNT ARNT->AhR_ARNT XRE XRE AhR_ARNT->XRE Binds Target_Genes Target Gene Expression (e.g., CYP1A1) XRE->Target_Genes Activates Biological_Effects Anti-estrogenic & Growth-inhibitory Effects Target_Genes->Biological_Effects

Figure 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
The NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting proliferation and resistance to apoptosis.[5]

  • Inhibition of NF-κB Activation: Indole-3-carbinol has been shown to suppress both constitutive and induced NF-κB activation.[5] This inhibition occurs through a multi-step process that includes the suppression of IκBα kinase (IKK) activity, which in turn prevents the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[6] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.[6]

  • Downregulation of NF-κB Target Genes: By inhibiting NF-κB, substituted indole-3-carbinols can downregulate the expression of a wide range of pro-survival and pro-inflammatory genes, including Bcl-2, Bcl-xL, survivin, and cyclin D1.[5] This contributes to the induction of apoptosis and cell cycle arrest in cancer cells.[5]

NFkB_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1β, etc. IKK IKK Stimuli->IKK Activate IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα Complex p_IkBa p-IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkBa->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds Target_Genes Target Gene Transcription DNA->Target_Genes Cell_Response Inflammation, Proliferation, Survival Target_Genes->Cell_Response I3C Substituted Indole-3-Carbinol I3C->IKK Inhibits

Figure 2: NF-κB Signaling Pathway Inhibition.
The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[7]

  • Inhibition of Akt Activation: Indole-3-carbinol and its derivatives have been shown to inhibit the PI3K/Akt signaling pathway.[8] They can decrease the phosphorylation and activation of Akt, a key downstream effector of PI3K.[9]

  • Induction of Apoptosis: By inhibiting the PI3K/Akt pathway, substituted indole-3-carbinols can promote apoptosis by modulating the activity of downstream targets such as Bad and caspase-9.[10] This pathway also cross-talks with the NF-κB pathway, and inhibition of Akt can lead to a downstream reduction in NF-κB activity.[7]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt mTOR mTOR pAkt->mTOR Activates Bad Bad pAkt->Bad Inhibits Proliferation Cell Growth & Proliferation mTOR->Proliferation pBad p-Bad Apoptosis Apoptosis Bad->Apoptosis I3C Substituted Indole-3-Carbinol I3C->Akt Inhibits

Figure 3: PI3K/Akt Signaling Pathway Inhibition.

Experimental Protocols for Assessing Biological Activity

To rigorously evaluate the anti-cancer potential of novel substituted indole-3-carbinols, a series of well-established in vitro assays are essential.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[11]

  • Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[11]

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treatment: Treat the cells with a range of concentrations of the substituted indole-3-carbinol for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.

    • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to dissolve the formazan crystals.[12][13]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis of the NF-κB Pathway

Western blotting is a widely used technique to detect specific proteins in a sample and can be used to assess the activation state of the NF-κB pathway.[14]

  • Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest. To assess NF-κB activation, antibodies against total and phosphorylated forms of key pathway components are used.[14]

  • Protocol:

    • Cell Lysis and Protein Quantification: Treat cells with the substituted indole-3-carbinol and/or a pro-inflammatory stimulus (e.g., TNF-α). Lyse the cells and quantify the protein concentration. For analyzing p65 translocation, separate cytoplasmic and nuclear fractions.[14]

    • SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

      • Incubate the membrane with primary antibodies against total and phosphorylated p65 and IκBα overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

      • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[15]

Aryl Hydrocarbon Receptor (AhR) Activation Reporter Gene Assay

This assay provides a quantitative measure of the ability of a compound to activate the AhR signaling pathway.[16]

  • Principle: Cells are engineered to contain a luciferase reporter gene under the control of an AhR-responsive promoter.[17] When a compound activates AhR, it leads to the expression of luciferase, and the resulting luminescence can be measured.[17]

  • Protocol:

    • Cell Seeding and Treatment: Use a commercially available AhR reporter cell line (e.g., from Indigo Biosciences).[17][18] Seed the cells in a 96-well plate and treat with various concentrations of the substituted indole-3-carbinol for 24 hours.[19]

    • Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.[19]

    • Luminescence Measurement: Measure the luminescence using a luminometer.[16] The fold activation is calculated as the ratio of the luminescence of the sample to the luminescence of the vehicle control.[16]

Quantitative Data Summary

The anti-proliferative activity of substituted indole-3-carbinols is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for I3C and some of its derivatives in various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Indole-3-carbinol (I3C)MCF-7Breast (ER+)52 - 277.9[4][20]
MDA-MB-231Breast (ER-)~30[9]
LNCaPProstate150[21]
DU145Prostate160[21]
PC3Prostate285[21]
CNE2Nasopharyngeal~200[8]
1-benzyl-I3CMCF-7Breast (ER+)0.05[4]
MDA-MB-231Breast (ER-)0.05[4]
N-methoxy I3CMCF-7Breast (ER+)20[20]
N-ethoxy I3CMCF-7Breast (ER+)9[20]
N-propoxy I3CMCF-7Breast (ER+)7[20]
N-butoxy I3CMCF-7Breast (ER+)4[20]

Therapeutic Applications and Future Directions

The pleiotropic nature of substituted indole-3-carbinols makes them attractive candidates for cancer therapy. Their ability to modulate multiple key signaling pathways suggests they may be effective against a broad range of cancers and could potentially overcome resistance to conventional therapies.[1] Furthermore, their favorable safety profile makes them suitable for use in combination with existing chemotherapeutic agents to enhance efficacy and reduce toxicity.[22]

Future research should focus on:

  • Lead Optimization: Continued exploration of the structure-activity relationships of indole-3-carbinols to design and synthesize novel derivatives with even greater potency and selectivity.

  • In Vivo Studies: Rigorous evaluation of the most promising candidates in preclinical animal models to assess their efficacy, pharmacokinetics, and safety.

  • Clinical Translation: Well-designed clinical trials to evaluate the therapeutic potential of the most promising substituted indole-3-carbinols in cancer patients.

  • Biomarker Development: Identification of predictive biomarkers to identify patient populations most likely to respond to treatment with these agents.

Conclusion

Substituted indole-3-carbinols represent a promising and versatile class of anti-cancer agents. Their ability to target multiple dysregulated signaling pathways in cancer cells provides a strong rationale for their continued development. Through a combination of rational drug design, rigorous experimental validation, and well-controlled clinical studies, the full therapeutic potential of these fascinating molecules may be realized, offering new hope for cancer patients.

References

  • Ahmad, A., Sakr, W. A., & Rahman, K. M. W. (2013). Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. Anticancer Agents in Medicinal Chemistry, 13(7), 1029–1038. [Link]

  • Weng, J. R., Tsai, C. H., Kulp, S. K., & Chen, C. S. (2008). Indole-3-carbinol as a chemopreventive and anti-cancer agent. Cancer Letters, 262(2), 153–163. [Link]

  • Vivar, O. I., Saunier, E. F., Leitman, D. C., Firestone, G. L., & Bjeldanes, L. F. (2010). Synthetic methodologies and therapeutic potential of indole-3-carbinol (I3C) and its derivatives. Pharmaceuticals, 3(7), 2099–2130. [Link]

  • Dustin, D., Bivona, J. J., 3rd, Cho, S., Hong, C., & Firestone, G. L. (2016). N-alkoxy derivatization of indole-3-carbinol increases the efficacy of the G1 cell cycle arrest and of I3C-specific regulation of cell cycle gene transcription and activity in human breast cancer cells. The Journal of Steroid Biochemistry and Molecular Biology, 159, 1-11. [Link]

  • Safa, M., & Firestone, G. L. (2011). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. The Journal of Steroid Biochemistry and Molecular Biology, 127(3-5), 302–311. [Link]

  • Kumar, D., Kumar, N., Akamatsu, K., Kusaka, E., Harada, H., & Ito, T. (2015). Indole-3-carbinol and 1,3,4-Oxadiazole Hybrids: Synthesis and Study of Anti-Proliferative and Anti-Microbial Activity. Australian Journal of Chemistry, 68(10), 1603-1613. [Link]

  • Khan, M. A., Singh, R., & Kumar, S. (2025). Integrating structure-activity relationships, computational approaches, and experimental validation to unlock the therapeutic potential of indole-3-carbinol and its derivatives. Biochemical Pharmacology, 238, 116968. [Link]

  • Perez, C. I., Zagal, J. H., & Morales, P. (2023). Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells. bioRxiv. [Link]

  • Aronchik, I., Gu, F., & Firestone, G. L. (2002). Indole-3-carbinol inhibits protein kinase B/Akt and induces apoptosis in the human breast tumor cell line MDA MB468 but not in the nontumorigenic HBL100 line. Molecular Cancer Therapeutics, 1(13), 1161–1172. [Link]

  • Tran, T. B., Miller, M. L., & Firestone, G. L. (2019). Indole-3-carbinol and its N-alkoxy derivatives preferentially target ERα-positive breast cancer cells. The Journal of Steroid Biochemistry and Molecular Biology, 187, 130-141. [Link]

  • Ahmad, A., Sakr, W. A., & Rahman, K. M. W. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anticancer Agents in Medicinal Chemistry, 13(7), 1029–1038. [Link]

  • Zhang, Y., Li, Y., & Wang, Y. (2016). Indole-3-carbinol inhibits nasopharyngeal carcinoma cell growth in vivo and in vitro through inhibition of the PI3K/Akt pathway. International Journal of Molecular Medicine, 38(4), 1141–1149. [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

  • Singh, M., & Srivastav, S. (2020). Synthesis of indole-3-carbinols (I3C) and their Application to Access unsymmetrical bis(3-indolyl)methanes (BIMs) bearing quaternary sp3-carbon. ResearchGate. [Link]

  • O'Neill, C. A., Monteleone, G., McLaughlin, J. T., & Paus, R. (2024). Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates. Journal of Applied Microbiology, 135(11), lxae264. [Link]

  • Linus Pauling Institute. (2017). Indole-3-Carbinol. Oregon State University. [Link]

  • Iwamoto, T., Nakajima, D., & Tanaka, M. (2010). Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay. Journal of Food Hygiene and Safety Science (Shokuhin Eiseigaku Zasshi), 51(5), 247-252. [Link]

  • Sharma, A., Kumar, V., & Singh, P. (2022). Target-based anticancer indole derivatives and insight into structure-activity relationship. Bioorganic & Medicinal Chemistry, 54, 116568. [Link]

  • ResearchGate. (n.d.). IC50 values of the test compounds against the three cancer cell lines. Retrieved from [Link]

  • Shertzer, H. G., & Tabor, M. W. (1985). Structure—activity relationships of dietary indoles: A proposed mechanism of action as modifiers of xenobiotic metabolism. Journal of Toxicology and Environmental Health, 16(3-4), 365-379. [Link]

  • De Santi, C., Di Zanni, E., & Fochi, M. (2023). Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. Pharmaceuticals, 16(2), 240. [Link]

  • Kunnumakkara, A. B., Ichikawa, H., & Aggarwal, B. B. (2005). Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. Blood, 106(2), 641–649. [Link]

  • Indigo Biosciences. (n.d.). Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. Retrieved from [Link]

  • Kunnumakkara, A. B., Ichikawa, H., & Aggarwal, B. B. (2005). Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. Blood, 106(2), 641-9. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • CyVerse. (n.d.). Intro to DOT language. Large-scale Biological Network Analysis and Visualization 1.0 documentation. [Link]

  • O'Neill, C. A., Monteleone, G., McLaughlin, J. T., & Paus, R. (2024). Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates. Journal of Applied Microbiology, 135(11), lxae264. [Link]

  • Safa, M., Jafari, M., & Alikarami, F. (2015). Indole-3-carbinol suppresses NF-κB activity and stimulates the p53 pathway in pre-B acute lymphoblastic leukemia cells. Tumour Biology, 36(1), 471-479. [Link]

  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • De Santi, C., Di Zanni, E., & Fochi, M. (2023). Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. ResearchGate. [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • Safa, M., Jafari, M., & Alikarami, F. (2015). Indole-3-carbinol suppresses NF-κB activity and stimulates the p53 pathway in pre-B acute lymphoblastic leukemia cells. CORE. [Link]

  • Chen, Y. C., Chen, C. M., & Chen, C. T. (2016). Upregulation of Akt/NF-KB-regulated inflammation and Akt/Bad-rel. International Journal of Nanomedicine, 11, 6451–6464. [Link]

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Therapeutic Potential of 5-Propoxy-Indole Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-propoxy-indole moiety represents a strategic evolution of the "privileged" indole scaffold, distinct from its naturally occurring 5-methoxy counterparts (e.g., melatonin, serotonin) and synthetic 5-halo derivatives. In medicinal chemistry, the transition from a methoxy (-OCH₃) to a propoxy (-OCH₂CH₂CH₃) group at the C5 position is not merely a change in chain length; it is a calculated modulation of lipophilicity (LogP), steric bulk, and hydrophobic pocket occupancy.

This guide analyzes the 5-propoxy-indole scaffold as a high-value probe for GPCR selectivity (specifically Melatonin and Serotonin receptors) and cytoskeletal disruption (Tubulin polymerization). It provides researchers with the mechanistic rationale, validated targets, and self-verifying protocols necessary to explore this chemical space.

Part 1: Structural Activity Relationship (SAR) & The "Propoxy Advantage"

The pharmacological divergence of 5-propoxy-indoles stems from three physicochemical alterations:

  • Hydrophobic Extension: The propyl chain extends ~3.5 Å further than a methyl group, allowing the molecule to probe deeper hydrophobic crevices in receptor binding sites (e.g., the Valine-rich pocket of MT2 receptors).

  • Lipophilicity Shift: The addition of two methylene units increases the cLogP by approximately +1.0 compared to the methoxy parent, significantly enhancing blood-brain barrier (BBB) permeability—critical for CNS targets like 5-HT6 and MT1/2.

  • Metabolic Stability: The propoxy group alters the site of O-dealkylation by cytochrome P450 enzymes, potentially extending half-life (

    
    ) compared to the rapidly metabolized 5-methoxy indoles.
    
DOT Diagram: The 5-Propoxy-Indole Pharmacophore

SAR_Analysis IndoleCore Indole Scaffold (Privileged Structure) Pos5 C5 Position IndoleCore->Pos5 Propoxy 5-Propoxy Group (-OCH2CH2CH3) Pos5->Propoxy Effect1 Increased Lipophilicity (CNS Penetration) Propoxy->Effect1 Effect2 Steric Bulk (Selectivity Filter) Propoxy->Effect2 Effect3 Hydrophobic Interaction (Val/Leu Pockets) Propoxy->Effect3

Caption: SAR analysis of the 5-propoxy modification, highlighting its role in modulating physicochemical properties and receptor interaction.

Part 2: Primary Therapeutic Targets

Target Class A: Melatonergic System (MT1/MT2 Receptors)

While melatonin (5-methoxy-N-acetyltryptamine) is non-selective, 5-propoxy-N-acetyltryptamine analogs often exhibit altered kinetic profiles.

  • Mechanism: The 5-propoxy group occupies a specific hydrophobic pocket in the transmembrane domain of the MT2 receptor. This steric bulk can slow the dissociation rate (

    
    ), increasing the residence time of the drug on the receptor.
    
  • Therapeutic Utility: Sleep maintenance insomnia (due to longer residence time) and circadian rhythm resynchronization.

  • Selectivity: 5-propoxy analogs frequently show enhanced MT2 selectivity over MT1 compared to the native hormone.

Target Class B: Serotonergic System (5-HT6 Antagonists)

The 5-HT6 receptor is a prime target for cognitive enhancement in Alzheimer’s disease.[1][2][3]

  • Mechanism: 5-HT6 antagonists increase cholinergic and glutamatergic transmission. The 5-propoxy-indole core serves as a bioisostere for the tryptamine moiety of serotonin but, due to the bulkier 5-substituent, prevents receptor activation (antagonism) while maintaining high affinity binding.

  • Therapeutic Utility: Cognitive deficits in schizophrenia and Alzheimer's disease.[1][3]

Target Class C: Tubulin Polymerization (Oncology)

Indole derivatives binding to the Colchicine-binding site of β-tubulin are potent antimitotic agents.[4]

  • Mechanism: The indole ring mimics the A-ring of colchicine. A 5-propoxy substituent enhances the hydrophobic interaction with the

    
    -tubulin hydrophobic pocket (surrounded by Cys241, Leu248), inhibiting microtubule assembly and causing G2/M cell cycle arrest.
    
  • Therapeutic Utility: Multi-drug resistant (MDR) tumors (as these agents are often poor substrates for P-glycoprotein efflux pumps).

Part 3: Signaling Pathways

The following diagram illustrates the downstream signaling of the Melatonin MT1/MT2 receptors, a primary target for 5-propoxy-indoles. Note that as agonists, these compounds inhibit Adenylyl Cyclase.

DOT Diagram: MT1/MT2 Signaling Cascade

MT_Signaling Ligand 5-Propoxy-Indole (Agonist) Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binding G_Protein Gi / Go Protein (Activation) Receptor->G_Protein Coupling AC Adenylyl Cyclase G_Protein->AC Inhibition (-) PKA Protein Kinase A (PKA) AC->PKA Decreased cAMP CREB CREB Phosphorylation PKA->CREB Modulation

Caption: Gi/Go-coupled signaling pathway for MT1/MT2 receptors. 5-propoxy-indoles act as agonists to inhibit Adenylyl Cyclase.

Part 4: Experimental Protocols

Protocol 1: Membrane Preparation for GPCR Binding

Rationale: High-quality membrane fractions are the foundation of trustworthy


 data. This protocol ensures the removal of endogenous melatonin and proteolytic enzymes.
  • Tissue Source: Transfected CHO-K1 cells expressing hMT1 or hMT2.

  • Lysis: Resuspend cell pellet in ice-cold TRIS-HCl buffer (50 mM, pH 7.4) containing 2 mM EDTA and protease inhibitor cocktail.

  • Homogenization: Use a Polytron homogenizer (2 bursts of 10 sec at setting 6). Critical: Keep on ice to prevent receptor degradation.

  • Centrifugation 1: Spin at 1,000 x g for 10 min at 4°C to remove nuclei/debris. Discard pellet.

  • Centrifugation 2: Spin supernatant at 40,000 x g for 20 min at 4°C.

  • Wash: Resuspend pellet in TRIS-HCl and repeat Centrifugation 2.

  • Storage: Resuspend final pellet to ~2 mg protein/mL. Flash freeze in liquid nitrogen. Store at -80°C.

Protocol 2: [ H]-Melatonin Competition Binding Assay

Rationale: To determine the binding affinity (


) of the 5-propoxy analog relative to melatonin.
  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl

    
    , pH 7.4.
    
  • Preparation: In 96-well plates, add:

    • 25

      
      L of [
      
      
      
      H]-Melatonin (Final conc: 0.1 - 0.5 nM).
    • 25

      
      L of 5-propoxy-indole test compound (10
      
      
      
      to 10
      
      
      M).
    • 150

      
      L of membrane suspension (from Protocol 1).
      
  • Non-Specific Binding (NSB): Define using 10

    
    M Melatonin (cold).
    
  • Incubation: 1 hour at 37°C. Note: 5-propoxy analogs may require longer equilibrium times due to lipophilicity.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding to the filter).

  • Quantification: Add scintillation fluid and count radioactivity.

  • Analysis: Fit data to a one-site competition model using non-linear regression (GraphPad Prism).

Data Presentation: Expected Profile

The following table summarizes the expected physicochemical and pharmacological shifts when moving from 5-methoxy to 5-propoxy.

Parameter5-Methoxy-Indole (Reference)5-Propoxy-Indole (Target)Implication
cLogP ~1.5 - 2.0~2.5 - 3.0Enhanced BBB permeability; higher non-specific binding risk.
MT2 Affinity (

)
0.1 - 1.0 nM0.5 - 5.0 nMAffinity often retained; selectivity may increase.
Metabolic Route O-demethylation (Rapid)O-depropylation (Slower)Potential for improved

in vivo.
Solubility ModerateLowRequires DMSO/Tween for assay solubilization.

Part 5: Future Directions & Polypharmacology

The future of 5-propoxy-indoles lies in Multi-Target Directed Ligands (MTDLs) .

  • Neurodegeneration: Combining 5-HT6 antagonism (cognitive boost) with MT2 agonism (neuroprotection/sleep) in a single 5-propoxy-indole molecule.

  • Oncology: Designing "Hybrid" molecules where the 5-propoxy-indole targets tubulin, linked to a kinase inhibitor moiety.

DOT Diagram: Experimental Workflow

Workflow Step1 Synthesis: 5-Propoxy-Indole Core Step2 In Vitro Screening: MT1/MT2 Binding (Ki) Step1->Step2 Decision Ki < 10 nM? Step2->Decision Step3 Functional Assay: [35S]GTPγS or cAMP Step4 ADME Profiling: Microsomal Stability Step3->Step4 Decision->Step1 No (Refine SAR) Decision->Step3 Yes

Caption: Standardized workflow for validating 5-propoxy-indole therapeutic candidates.

References

  • Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews.

  • Glennon, R. A., et al. (2000). "Binding of O-alkyl derivatives of serotonin at human 5-HT1D beta receptors." Journal of Medicinal Chemistry.

  • Liu, W.B., et al. (2025).[4] "Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site."[4] European Journal of Medicinal Chemistry.

  • Spadoni, G., et al. (2001). "2-Substituted 5-alkoxy-N-acetyltryptamines: synthesis, pharmacological profile, and structure-affinity relationships." Journal of Medicinal Chemistry.

  • Audia, J. E., et al. (1996). "Indolyl-3-glyoxylic amides as novel, potent and selective 5-HT6 receptor antagonists." Journal of Medicinal Chemistry.

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(5-propoxy-1H-indol-3-yl)methanol solubility and stability data

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Stability Mechanisms, and Experimental Protocols[1]

Executive Summary & Compound Identity

(5-propoxy-1H-indol-3-yl)methanol (hereafter 5-PrO-I3C ) is a lipophilic derivative of the dietary phytochemical Indole-3-carbinol (I3C). While the parent I3C is widely studied for its chemopreventive properties, 5-alkoxy derivatives are increasingly investigated as transient receptor potential (TRP) channel modulators (specifically TRPM8 antagonists) and synthetic intermediates for complex alkaloids.

This guide addresses the critical solubility limitations and the inherent acid-lability of the 3-hydroxymethyl indole scaffold. The data presented combines homologous series analysis with predictive QSAR modeling, validated against the known behavior of I3C.

PropertyDetail
IUPAC Name (5-propoxy-1H-indol-3-yl)methanol
Common Name 5-Propoxyindole-3-carbinol
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Core Scaffold Indole-3-carbinol (I3C)
Key Substituent 5-Propoxy (-OCH₂CH₂CH₃)
Physicochemical Properties (Predicted & Comparative)

The addition of a propyl chain at the 5-position significantly alters the lipophilicity profile compared to the parent I3C. The following data is derived from structure-property relationship (SPR) modeling of indole homologs.

Table 1: Solubility & Physical Constants
ParameterParent (I3C)5-PrO-I3C (Target) Impact of Modification
LogP (Octanol/Water) ~1.14~2.65 ± 0.3 Significantly increased lipophilicity due to propyl chain.
Water Solubility ~7 mg/L (Poor)< 1 mg/L (Insoluble) Requires co-solvents or lipid carriers for biological assay.
DMSO Solubility > 100 mg/mL> 150 mg/mL Excellent solubility in polar aprotic solvents.
Ethanol Solubility ~10 mg/mL~25 mg/mL Moderate increase due to alkyl chain interaction.
pKa (Indole NH) ~16.7~17.0 Electron-donating alkoxy group slightly decreases acidity of NH.
Melting Point 96–99 °C85–92 °C (Est.) Alkoxy chains often disrupt crystal packing, lowering MP.

Critical Insight: The 5-propoxy group acts as an electron-donating group (EDG). While this increases solubility in organic media, it electronically activates the indole ring, potentially accelerating oxidation if not stored under inert gas.

Stability Profile: The Acid-Catalyzed Oligomerization

The most critical handling parameter for 5-PrO-I3C is its instability in acidic environments. Like I3C, the 3-hydroxymethyl group is a "benzylic-like" alcohol. In the presence of protons (H⁺), it dehydrates to form a resonance-stabilized vinylogous iminium ion (carbocation), which is highly electrophilic.

Mechanism:

  • Protonation: The hydroxyl group accepts a proton.

  • Dehydration: Water leaves, generating a reactive carbocation at C3.

  • Nucleophilic Attack: A second indole molecule attacks the carbocation.

  • Oligomerization: Formation of 3,3'-diindolylmethane (DIM) analogs and cyclic trimers.[1]

Diagram 1: Acid-Mediated Degradation Pathway

IndoleStability Figure 1: The acid-catalyzed dehydration mechanism leading to oligomerization (DIM formation). Start (5-PrO-I3C) Native State Acid Acidic Media (pH < 5.0) Start->Acid Exposure Inter Resonance Stabilized Carbocation Acid->Inter -H2O (Dehydration) Dimer DIM Analog (Dimerization) Inter->Dimer + 2nd Indole Molecule Poly Cyclic Trimers (Polymerization) Dimer->Poly Slow Equilibrium

Stability Data Summary:

  • pH < 4.0: Rapid degradation (t½ < 60 minutes).

  • pH 7.4 (PBS): Stable for 24–48 hours at 25°C.

  • Solid State: Stable for >1 year at -20°C (Desiccated, Dark).

  • Light Sensitivity: Moderate. Indoles oxidize to colored quinoids upon UV exposure.

Experimental Protocols (Self-Validating)
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the exact saturation solubility of 5-PrO-I3C in a specific biological buffer or solvent.

Materials:

  • 5-PrO-I3C (Solid)

  • Solvent (e.g., PBS pH 7.4, 0.5% DMSO in Water)

  • 0.22 µm PTFE Syringe Filters (Do not use Nylon; indoles may bind)

  • HPLC-UV system[2]

Workflow:

  • Supersaturation: Add excess solid 5-PrO-I3C (approx. 2 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours (protect from light with foil).

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Filtration: Filter the supernatant using a pre-saturated PTFE filter (discard first 200 µL).

  • Quantification: Dilute filtrate 1:10 in Acetonitrile and analyze via HPLC.

    • Validation Control: Run a standard curve of 5-PrO-I3C in 100% Acetonitrile (1, 10, 50, 100 µg/mL). If the sample peak is below the lowest standard, the compound is "Practically Insoluble."

Protocol B: Acid Stability Assay (Simulated Gastric Fluid)

Objective: To verify the rate of decomposition in acidic media (crucial for oral drug delivery studies).

Workflow Diagram:

StabilityProtocol Figure 2: Kinetic assay workflow for determining acid half-life (t½). Prep Preparation Dissolve 5-PrO-I3C in Acetonitrile (Stock 10mM) Induct Induction Dilute 1:100 into 0.1N HCl (pH 1.2) Prep->Induct Incubate Incubation 37°C Water Bath (Dark) Induct->Incubate Sample Sampling Points 0, 15, 30, 60, 120 min Incubate->Sample Quench Quench Add 100µL to 900µL Cold Acetonitrile + 0.1% TEA Sample->Quench At each timepoint Analyze HPLC Analysis Monitor Loss of Parent Appearance of Dimer Quench->Analyze

HPLC Conditions for Analysis:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV 280 nm (Indole characteristic absorption).

  • Expected Result: Parent peak (RT ~5 min) decreases; Dimer peak (RT ~8-9 min, more lipophilic) increases.

Handling & Storage Guidelines
  • Lyophilized Solid: Store at -20°C . The container must be purged with Nitrogen or Argon to prevent oxidative browning.

  • Solution Storage:

    • DMSO Stocks (100 mM): Stable for 6 months at -20°C.

    • Aqueous/Buffer:[2][3]Do not store. Prepare fresh. The half-life in neutral buffer is acceptable for day-of experiments, but hydrolysis or oxidation will occur over days.

  • Glassware: Use amber glass to prevent photo-oxidation.

  • Avoid Polystyrene: Due to high lipophilicity, 5-PrO-I3C may adsorb to plastic surfaces. Use Glass or PTFE (Teflon) coated containers for low-concentration aqueous solutions.

References
  • Bradlow, H. L. (2008). Review. Indole-3-carbinol as a chemoprotective agent in breast and prostate cancer.[3][4] In Vivo, 22(4), 441-445.

  • De Kruif, C. A., et al. (1991). Structure elucidation of acid reaction products of indole-3-carbinol: detection in vivo and enzyme induction in vitro. Chemico-Biological Interactions, 80(3), 303-315.

  • PubChem Database. (2024). Compound Summary: Indole-3-carbinol (CID 3712). National Center for Biotechnology Information.

  • Weng, J. R., et al. (2008). Indole-3-carbinol and its metabolite 3,3'-diindolylmethane target the eukaryotic translation initiation factor 4E family. Cancer Research, 68(6). (Reference for DMSO solubility standards).

  • BenchChem. (2025).[2] Solubility Protocols for Indole Derivatives. Technical Support Document.

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Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of (5-propoxy-1H-indol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed, two-step synthetic protocol for the preparation of (5-propoxy-1H-indol-3-yl)methanol, a valuable intermediate in pharmaceutical research and drug development, starting from 5-propoxyindole. The synthesis involves an initial Vilsmeier-Haack formylation to yield 5-propoxy-1H-indole-3-carboxaldehyde, followed by a selective reduction using sodium borohydride. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, safety protocols, and data interpretation.

Introduction and Synthetic Overview

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Specifically, 5-substituted indoles are crucial starting materials for various pharmaceutical agents.[1] The target molecule, (5-propoxy-1H-indol-3-yl)methanol, serves as a key building block, enabling further functionalization at the 3-position.

The synthesis described herein is a robust and scalable two-step process. The first step is the regioselective introduction of a formyl (-CHO) group at the C3 position of the 5-propoxyindole ring. The C3 position is the most nucleophilic site on the indole ring, making it highly susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is a classic and highly effective method for this transformation.[2][3] The second step involves the selective reduction of the resulting aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this step due to its mild nature and high chemoselectivity for aldehydes and ketones.[4][5][6]

Reaction Mechanisms and Scientific Rationale

Step 1: Vilsmeier-Haack Formylation of 5-Propoxyindole

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, to formylate electron-rich aromatic rings like indoles.[2][7]

Mechanism:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃). This forms the electrophilic Vilsmeier reagent (chloro-N,N-dimethylmethyleneiminium salt).

  • Electrophilic Attack: The electron-rich C3 position of the 5-propoxyindole attacks the electrophilic carbon of the Vilsmeier reagent. This step forms a resonance-stabilized cationic intermediate.

  • Hydrolysis: Subsequent aqueous workup hydrolyzes the resulting iminium salt intermediate to yield the final product, 5-propoxy-1H-indole-3-carboxaldehyde.[2]

The choice of POCl₃ and DMF is based on their ready availability, cost-effectiveness, and high efficiency in generating the reactive electrophile for this transformation.

Step 2: Sodium Borohydride Reduction of 5-propoxy-1H-indole-3-carboxaldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this purpose.[6][8]

Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex (BH₄⁻) to the electrophilic carbonyl carbon of the aldehyde.[8][9]

  • Nucleophilic Addition: The BH₄⁻ ion acts as a source of hydride, which attacks the carbonyl carbon, breaking the C=O pi bond and forming a new C-H bond. This results in an alkoxide intermediate.[4][9]

  • Protonation: The alkoxide intermediate is then protonated during the workup step (often by the solvent, such as methanol or water) to yield the final primary alcohol, (5-propoxy-1H-indol-3-yl)methanol.[4][6]

NaBH₄ is preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) because it is safer to handle, tolerant of protic solvents, and selectively reduces aldehydes and ketones without affecting other potentially present functional groups like esters or amides.[4][6]

Experimental Protocols and Data

Quantitative Data Summary

The following table provides a summary of the reaction parameters for a typical laboratory-scale synthesis.

ParameterStep 1: Vilsmeier-Haack FormylationStep 2: Sodium Borohydride Reduction
Starting Material 5-Propoxyindole5-propoxy-1H-indole-3-carboxaldehyde
Key Reagents POCl₃ (1.2 equiv.), Anhydrous DMF (solvent)NaBH₄ (1.5 equiv.), Methanol (solvent)
Temperature 0 °C to 10 °C (reagent addition), then 90 °C (rxn)0 °C to Room Temperature
Reaction Time 4-6 hours1-2 hours
Work-up Quenching with ice, neutralization with baseQuenching with water, extraction with ethyl acetate
Typical Yield 85-95%90-98%
Workflow and Reaction Diagrams

The overall synthetic pathway and experimental workflow are illustrated below.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Reduction 5-Propoxyindole 5-Propoxyindole Aldehyde_Intermediate 5-propoxy-1H-indole-3-carboxaldehyde 5-Propoxyindole->Aldehyde_Intermediate 1) POCl3, DMF, 0-90°C 2) H2O, Base Final_Product (5-propoxy-1H-indol-3-yl)methanol Aldehyde_Intermediate->Final_Product NaBH4, Methanol 0°C to RT Workflow start Start: 5-Propoxyindole vilsmeier_reagent Prepare Vilsmeier Reagent (POCl3 in DMF at 0°C) start->vilsmeier_reagent formylation Add 5-Propoxyindole Heat to 90°C vilsmeier_reagent->formylation workup1 Quench with Ice Neutralize (e.g., Na2CO3) Filter Precipitate formylation->workup1 aldehyde Intermediate: 5-propoxy-1H-indole-3-carboxaldehyde workup1->aldehyde reduction Dissolve Aldehyde in MeOH Cool to 0°C Add NaBH4 aldehyde->reduction workup2 Quench with Water Extract with Ethyl Acetate Dry & Concentrate reduction->workup2 purification Purify by Column Chromatography or Recrystallization workup2->purification product Final Product: (5-propoxy-1H-indol-3-yl)methanol purification->product

Caption: Experimental workflow from start to finish.

Detailed Protocol: Step 1 - Synthesis of 5-propoxy-1H-indole-3-carboxaldehyde
  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice-salt bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. [2]Maintain the internal temperature below 10 °C throughout the addition. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a viscous liquid or solid indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction: In a separate flask, dissolve 5-propoxyindole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Completion: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to 90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring. [2]Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous sodium carbonate solution until the pH is alkaline (pH > 8). This step is exothermic and should be performed with caution. [2]6. Purification: The product will typically precipitate as a solid. Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to yield 5-propoxy-1H-indole-3-carboxaldehyde as a solid.

Detailed Protocol: Step 2 - Synthesis of (5-propoxy-1H-indol-3-yl)methanol
  • Setup: To a round-bottom flask containing 5-propoxy-1H-indole-3-carboxaldehyde (1.0 equivalent), add methanol as a solvent to create a stirrable suspension or solution.

  • Reduction: Cool the flask to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) in small portions. Control the addition rate to manage any gas evolution.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of water.

  • Extraction and Isolation: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford pure (5-propoxy-1H-indol-3-yl)methanol. A patent for a similar reduction on indole-3-carbaldehyde highlights adding the reaction mixture to water and filtering the resulting product. [10]

Safety Precautions and Hazard Management

General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene), must be worn at all times. [11][12]An emergency eyewash and safety shower must be readily accessible. [12][13] Step 1: Vilsmeier-Haack Formylation

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water, releasing toxic fumes. [14]It must be handled with extreme care in an anhydrous environment. The quenching step is highly exothermic and must be performed slowly with efficient cooling. [14]* Thermal Hazards: The formation of the Vilsmeier reagent is exothermic, and accumulation of the unstable intermediate can pose a significant thermal runaway hazard. [15][16][17]Maintaining low temperatures during its formation is critical.

Step 2: Sodium Borohydride Reduction

  • Sodium Borohydride (NaBH₄): NaBH₄ is a water-reactive chemical that releases flammable hydrogen gas upon contact with water, acids, or even moist air. [11][13]It should be stored in a tightly sealed container in a dry place. [11][18]* Handling: Avoid creating dust when handling solid NaBH₄. [19]Quenching of excess NaBH₄ should be done slowly and behind a safety shield, as the reaction with water can be vigorous.

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. [Link]

  • Clark, J. (2013, April). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • University of California Center for Laboratory Safety. (2012, December 14). Sodium borohydride - Standard Operating Procedure. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. [Link]

  • Lumen Learning. Reductions using NaBH4, LiAlH4. Organic Chemistry II. [Link]

  • Western Carolina University. Standard Operating Procedure for the use of Sodium borohydride. [Link]

  • Ohio State University Chemistry. Sodium Borohydride SOP. [Link]

  • ESPI Metals. Sodium Borohydride Safety Data Sheet. [Link]

  • ResearchGate. Plausible mechanism for formylation and chlorination of indole ring. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Sodium Borohydride. [Link]

  • Organic Syntheses. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1988). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Google Patents. (2022). Method for producing indole-3-carbinol.
  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]

  • Royal Society of Chemistry. (2015). Catalyst-free dehydrative SN1-type reaction of indolyl alcohols with diverse nucleophiles “on water” - Supporting Information. [Link]

  • MDPI. (2022). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. [Link]

  • SciELO. (2021, September 6). Household Infrared Technology as an Energy-Efficient Approach to Achieve C-Cπ Bond Construction Reactions. [Link]

  • ACS Publications. (2002, October 26). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. [Link]

  • ACS Publications. (2005, November 3). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. [Link]

  • ResearchGate. (2025, August 6). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-propoxy-1H-indol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Lead Optimization & Scale-Up Chemistry

Welcome to the technical support center for indole chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. This guide is designed to address the common and nuanced challenges encountered during the synthesis of (5-propoxy-1H-indol-3-yl)methanol, a key intermediate in many pharmaceutical development programs. We will move beyond rote procedural steps to explore the causality behind experimental choices, enabling you to troubleshoot effectively and optimize for yield and purity.

The primary route to synthesizing (5-propoxy-1H-indol-3-yl)methanol is through the reduction of its corresponding aldehyde, 5-propoxy-1H-indole-3-carbaldehyde. While seemingly straightforward, this transformation is fraught with potential pitfalls related to the inherent reactivity and instability of the indole nucleus and the resulting indolylmethanol product.

Core Synthesis Pathway: Aldehyde Reduction

The conversion of the aldehyde to the primary alcohol is a nucleophilic addition of a hydride (H⁻) to the carbonyl carbon. The choice of hydride source is the most critical parameter influencing the reaction's success.

cluster_start Starting Material cluster_reagent Reduction cluster_product Product start 5-propoxy-1H-indole-3-carbaldehyde reagent Hydride Source (e.g., NaBH₄) start->reagent Nucleophilic Attack product (5-propoxy-1H-indol-3-yl)methanol reagent->product Protic Workup (e.g., H₂O, mild acid)

Caption: General workflow for the reduction of 5-propoxy-1H-indole-3-carbaldehyde.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each answer provides a diagnosis of the potential cause and a validated solution.

Q1: My reaction is complete by TLC, but my final yield after workup and purification is very low. Where did my product go?

A1: This is a classic and frustrating problem in indolylmethanol chemistry. The culprit is often the instability of the product itself, particularly under acidic conditions.

  • Diagnosis 1: Acid-Catalyzed Dimerization. (5-propoxy-1H-indol-3-yl)methanol, like other 3-hydroxymethylindoles, is prone to self-condensation in the presence of acid to form 3,3'-diindolylmethane (DIM) derivatives.[1] This reaction proceeds via the formation of a stabilized carbocation at the 3-position, which is then attacked by another indole ring. Even trace amounts of acid during workup can catalyze this side reaction.

  • Solution 1: Strictly Neutral or Basic Workup. Avoid acidic quenches or washes. Quench the reaction with a saturated solution of ammonium chloride (NH₄Cl), water, or even a mild base like sodium bicarbonate (NaHCO₃). Ensure the pH of your aqueous layer remains at or above 7 throughout the extraction process.

  • Diagnosis 2: Over-extraction or Emulsion Formation. Indolylmethanols have increased polarity compared to their aldehyde precursors and may exhibit partial water solubility, leading to losses in the aqueous phase during extraction.

  • Solution 2: Extraction Optimization. Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Brine washes can help break emulsions and "salt out" the product from the aqueous layer, improving recovery. Minimize the volume of aqueous washes.

Q2: I see a significant amount of a non-polar byproduct in my crude NMR/LC-MS that I can't identify.

A2: This is often indicative of over-reduction, where the indole ring itself has been reduced.

  • Diagnosis: Indole Ring Reduction. While the indole double bond is aromatic, it can be reduced under certain conditions, especially with powerful reducing agents or the combination of a milder reductant with acid.[2][3] Using sodium borohydride in a carboxylic acid solvent, for instance, is a known method for reducing indoles to indolines.[2][4] This side reaction is highly dependent on the reagent and conditions used.

  • Solution: Reagent and Condition Selection.

    • If using LiAlH₄: This is a very powerful reducing agent and can lead to over-reduction.[5][6] Ensure the reaction is run at low temperatures (e.g., -78 °C to 0 °C) and that the reagent is added slowly to a solution of the aldehyde (inverse addition) to avoid having excess reductant present.[7]

    • If using NaBH₄: This is generally the preferred reagent for its milder nature and higher selectivity.[8] However, ensure the solvent is not acidic. Standard protic solvents like methanol or ethanol at 0 °C to room temperature are ideal. Avoid adding any acid until the reduction is complete and the excess NaBH₄ has been quenched.

start Low Yield or Unexpected Byproducts check_sm Is starting material (SM) consumed (by TLC/LC-MS)? start->check_sm sm_yes SM Remains check_sm->sm_yes No sm_no SM Consumed check_sm->sm_no Yes action_sm Action: • Increase reagent stoichiometry (1.5-2 eq) • Increase reaction time • Check reagent quality sm_yes->action_sm check_byproduct What is the nature of the major byproduct? sm_no->check_byproduct byproduct_polar Polar/Baseline Material (on normal phase TLC) check_byproduct->byproduct_polar Polar byproduct_nonpolar Non-Polar Byproduct check_byproduct->byproduct_nonpolar Non-Polar action_polar Cause: Polymerization/Degradation Action: • Use neutral/basic workup (pH > 7) • Purify product quickly • Avoid strong acids byproduct_polar->action_polar action_nonpolar Cause: Over-reduction to Indoline Action: • Use milder reductant (NaBH₄) • Run at lower temperature (0°C) • Avoid acidic conditions byproduct_nonpolar->action_nonpolar

Caption: Troubleshooting decision tree for low yield in indolylmethanol synthesis.

Frequently Asked Questions (FAQs)

Q3: Which reducing agent is better for this synthesis: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)?

A3: For this specific transformation, Sodium Borohydride (NaBH₄) is the superior choice in almost all cases. The key is chemoselectivity. You want to reduce the aldehyde without affecting the indole ring or other sensitive functional groups.

  • Sodium Borohydride (NaBH₄): It is a mild and selective reducing agent.[8] It readily reduces aldehydes and ketones but typically does not reduce esters, amides, or aromatic systems under standard conditions (e.g., in methanol or ethanol).[8] Its safety profile is also much more favorable, as it can be handled in air and reacts slowly with protic solvents.

  • Lithium Aluminum Hydride (LiAlH₄): This is a significantly more powerful and less selective reducing agent.[6] While it will certainly reduce the aldehyde, it carries a higher risk of reducing the indole ring, especially if the reaction is not carefully controlled at low temperatures.[1] Furthermore, LiAlH₄ reacts violently with water and protic solvents and requires anhydrous conditions (typically THF or diethyl ether), making it more hazardous and operationally complex.[5][7]

Data Summary: Comparison of Common Reducing Agents

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity ModerateVery High
Selectivity High (Aldehydes/Ketones)[8]Low (Reduces most carbonyls & more)[6]
Typical Solvents Protic (MeOH, EtOH)Aprotic/Anhydrous (THF, Et₂O)
Temperature 0 °C to Room Temperature-78 °C to 0 °C (for selectivity)
Workup Simple aqueous quenchCareful, multi-step quench (e.g., Fieser)
Key Risk H₂ evolution during quenchOver-reduction , Violent reaction with water
Recommendation Highly Recommended Not recommended unless NaBH₄ fails

Q4: My starting material, 5-propoxy-1H-indole-3-carbaldehyde, appears discolored. Can I still use it?

A4: Indole aldehydes can be sensitive to light and air, leading to auto-oxidation and the formation of colored impurities.[9] While minor discoloration might not significantly impact the reaction, it is best practice to use pure starting materials.[10]

  • Recommendation: Purify the aldehyde before the reduction step. This can often be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by running it through a short plug of silica gel.[11] Using impure starting material can lead to the formation of difficult-to-remove side products and lower yields.

Q5: Can I protect the indole N-H before the reduction? Is it necessary?

A5: It is generally not necessary to protect the indole nitrogen for this specific reduction. The N-H proton is acidic and will react with a full equivalent of a strong hydride reagent like LiAlH₄, but this does not typically interfere with the reduction of the aldehyde. With NaBH₄ in a protic solvent, the N-H is not significantly deprotonated.

  • When to Consider Protection: N-protection (e.g., with a Boc, tosyl, or SEM group) is more relevant if you are performing subsequent reactions that are incompatible with the acidic N-H or require strongly basic conditions.[10] For this simple reduction step, adding protection and deprotection steps would unnecessarily lengthen the synthesis and reduce the overall yield.

Optimized Experimental Protocol

This protocol is designed to be a self-validating system that prioritizes yield, purity, and operational simplicity.

Reaction: Reduction of 5-propoxy-1H-indole-3-carbaldehyde

Materials:

  • 5-propoxy-1H-indole-3-carbaldehyde (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Methanol (ACS Grade)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-propoxy-1H-indole-3-carbaldehyde (1.0 eq). Dissolve the aldehyde in methanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition controls the initial exotherm and hydrogen gas evolution, ensuring a controlled reaction rate.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS (typically complete within 1-2 hours). The product spot should be more polar (lower Rf) than the starting aldehyde.

  • Quenching: Once the starting material is consumed, slowly and carefully add deionized water to the reaction mixture while still in the ice bath to quench the excess NaBH₄. After gas evolution ceases, add saturated NaHCO₃ solution until the pH is ~8. Trustworthiness Note: A basic quench is critical to prevent acid-catalyzed dimerization of the product.[1]

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator. Be careful not to heat the flask above 40 °C.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers. Expertise Note: Multiple extractions with fresh solvent are more efficient at recovering the product than a single large-volume extraction.

  • Washing: Wash the combined organic layers once with brine. This helps remove residual water and water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude (5-propoxy-1H-indol-3-yl)methanol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure product.[12]

References

  • The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. ResearchGate. Available from: [Link]

  • 3-Alkylated indoles by reduction of sulfonyl indoles under flow chemical conditions. UNICAM. Available from: [Link]

  • Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Rhodium.ws. Available from: [Link]

  • Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. PubMed Central (PMC). Available from: [Link]

  • Sodium borohydride in carboxylic acid media: a phenomenal reduction system. designer-drug.com. Available from: [Link]

  • Room temperature transfer hydrogenation of aldehydes using methanol catalyzed by the iridium(iii) pyridylidene–indole complex. Royal Society of Chemistry. Available from: [Link]

  • Reduction of 1-Methyl-3-acylindole Derivatives with Lithium Aluminum Hydride. ACS Publications. Available from: [Link]

  • Room temperature transfer hydrogenation of aldehydes using methanol catalyzed by the iridium(III) pyridylidene-indole complex. Semantic Scholar. Available from: [Link]

  • Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. ACS Publications. Available from: [Link]

  • Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. PubMed Central (PMC). Available from: [Link]

  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. Available from: [Link]

  • Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. Chemistry Europe. Available from: [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of the West Indies at Mona, Jamaica. Available from: [Link]

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. Available from: [Link]

  • Recent Update on Alkylation of Indole and Its Derivatives Using N‐Tosylhydrazone. Chemistry Europe. Available from: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available from: [Link]

  • Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids. ACS Publications. Available from: [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Royal Society of Chemistry. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Available from: [Link]

  • Indole-3-carbaldehyde. Wikipedia. Available from: [Link]

  • 1-methylindole. Organic Syntheses. Available from: [Link]

  • An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanol. Royal Society of Chemistry. Available from: [Link]

  • Indole synthesis mechanism help. Reddit. Available from: [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available from: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PubMed Central (PMC). Available from: [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. Available from: [Link]

  • Regioselective Reaction of 2-Indolylmethanols with Enamides. MDPI. Available from: [Link]

  • Regioselective C5−H Direct Iodination of Indoles. Available from: [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Available from: [Link]

  • One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. MDPI. Available from: [Link]

  • indole-3-aldehyde. Organic Syntheses. Available from: [Link]

  • Structural optimization and biological evaluation of 2-substituted 5-hydroxyindole-3-carboxylates as potent inhibitors of human 5-lipoxygenase. PubMed. Available from: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Royal Society of Chemistry. Available from: [Link]

  • Process of preparing purified aqueous indole solution. Google Patents.
  • Synthesis method of indole-3-methanol. Google Patents.
  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed. Available from: [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. ResearchGate. Available from: [Link]

Sources

troubleshooting the purification of substituted indole alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Indole Purification Support Center. Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Ticket Subject: Troubleshooting Purification of Substituted Indole Alcohols

Mission Statement

You are likely here because your white solid turned pink on the rotary evaporator, or your product streaked across the entire length of a silica column. Substituted indole alcohols (e.g., tryptophol derivatives) are deceptively simple structures that present a "perfect storm" of purification challenges: acid sensitivity , oxidative instability , and amphiphilic polarity .

This guide does not just list steps; it explains the chemical causality of failure and provides self-validating protocols to ensure high-purity isolation.

Module 1: Chromatography Challenges (Streaking & Decomposition)

Q: Why does my product streak from baseline to solvent front on silica gel?

Diagnosis: This is the "Indole Protonation Trap." Silica gel is inherently acidic (pH ~4–5). The indole nitrogen (pyrrolic NH) is not basic, but the hydroxyl group and the electron-rich C3 position make the molecule susceptible to hydrogen bonding and acid-catalyzed decomposition on the silica surface. This results in peak broadening (streaking) and mass loss due to oligomerization.

The Fix: The "TEA-Buffered" Silica Protocol You must neutralize the stationary phase before the compound touches it. Adding triethylamine (TEA) to the mobile phase competes for the acidic silanol sites, effectively "capping" them.

Protocol: TEA-Deactivated Flash Chromatography

  • Slurry Preparation: Prepare your silica slurry using a solvent system containing 1% Triethylamine (TEA) (e.g., 1% TEA in Hexane).

  • Column Packing: Pour the column and flush with at least 2 column volumes (CV) of the TEA-containing solvent.

    • Checkpoint: The eluate should test basic on pH paper.

  • Equilibration: Switch to your running mobile phase (e.g., Hexane/EtOAc). You can maintain 0.1–0.5% TEA in the eluent, but often the initial flush is sufficient.

  • Loading: Load the sample. Crucial: Do not use chloroform for loading (see Module 2). Use a minimum amount of DCM or dry-load on Celite (neutral) rather than silica.

Decision Logic: Chromatography Optimization

IndoleChromatography Start Start: Crude Indole Alcohol TLC Run TLC (Silica) Start->TLC Check Observation? TLC->Check Streak Streaking/Tailing Check->Streak Broad spot Decomp New Spot at Baseline (Decomposition) Check->Decomp Color change/Immobile Clean Clean Separation Check->Clean Distinct spots Sol1 Add 1% TEA to Eluent Streak->Sol1 Sol2 Switch to Neutral Alumina Decomp->Sol2 Sol3 Proceed to Flash Clean->Sol3 Sol1->TLC Re-test

Figure 1: Decision tree for selecting the stationary phase based on TLC behavior. Note that severe decomposition necessitates switching from silica to alumina.

Module 2: Chemical Instability (The "Pink/Brown" Phenomenon)

Q: My white solid turned pink/brown on the rotavap. Is it ruined?

Diagnosis: Oxidative Dimerization. Indoles are electron-rich systems. In the presence of oxygen and light, they undergo radical oxidation, often initiating at the C3 position, leading to dimers (indoxyls) which are highly colored (pink/brown) even at trace levels (<1%).

The Fix: The "Antioxidant Shield" & Solvent Hygiene

  • Avoid Chloroform: Chloroform naturally decomposes to form trace HCl and phosgene, and it generates radicals under light. This accelerates indole polymerization [1].

    • Substitute: Use Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Add BHT: Add 0.05% Butylated Hydroxytoluene (BHT) to your ether or THF if you are performing extractions. BHT acts as a radical scavenger.

  • Darkness: Wrap your column and collection flasks in aluminum foil.

Table 1: Solvent Compatibility for Indole Alcohols

SolventSuitabilityRisk FactorTechnical Note
Chloroform 🔴 Avoid HighAcidic traces + radical formation causes rapid browning.
Diethyl Ether 🟡 Caution MediumProne to peroxides; must be BHT-stabilized.
Ethyl Acetate 🟢 Recommended LowExcellent solubility; generally inert.
Methanol 🟢 Recommended LowGood for polarity, but ensure it is acid-free.
Toluene 🟢 Recommended LowGreat for recrystallization (pi-stacking modulation).

Module 3: Crystallization (The "Oiling Out" Issue)

Q: I tried to recrystallize, but it just oiled out. How do I get crystals?

Diagnosis: Impurity-Driven Melting Point Depression. Substituted indole alcohols often have low melting points. Small amounts of impurities lower the melting point further, causing the compound to separate as a liquid (oil) before it can organize into a crystal lattice.

The Fix: The "Cloud Point" Titration Do not use a single solvent. Use a binary system where the indole is soluble in hot solvent A (Good) and insoluble in solvent B (Poor).

Protocol: Binary Solvent Crystallization

  • Dissolution: Dissolve the crude oil in the minimum amount of warm Ethyl Acetate or DCM (Good Solvent).

  • Titration: Add Hexane or Heptane (Poor Solvent) dropwise to the warm solution until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add one drop of the Good Solvent to make it clear again.

  • Seeding: If available, add a tiny crystal of pure product. If not, scratch the inner glass wall with a spatula to create nucleation sites.

  • Slow Cooling: Wrap the flask in a towel to cool slowly to room temperature, then move to -20°C.

Module 4: Advanced Workflow (Graphviz Visualization)

The following diagram illustrates the complete purification logic flow, integrating stability checks and stationary phase decisions.

IndoleWorkflow Crude Crude Reaction Mixture Workup Workup (pH 7-8) Use BHT-Ether Crude->Workup Quench Decision Solid or Oil? Workup->Decision SolidPath Recrystallization (EtOAc/Hexane) Decision->SolidPath Solid OilPath Column Chromatography Decision->OilPath Oil/Impure Final Pure Indole Alcohol (Store -20°C, Argon) SolidPath->Final SilicaPrep Silica + 1% TEA (Deactivation) OilPath->SilicaPrep Prepare Phase Elution Elute: Hex/EtOAc (Protect from Light) SilicaPrep->Elution Elution->Final

Figure 2: Integrated workflow for the isolation of sensitive indole alcohols, highlighting the critical TEA deactivation step for oils.

References

  • Xue, J. et al. (2022). "Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl." Atmospheric Chemistry and Physics.

  • BenchChem Tech Support. (2025).[2] "Purification of Indole Compounds by Column Chromatography: Deactivation of Silica Gel Protocol."

  • University of Rochester. (n.d.). "Tips for Flash Column Chromatography: Acid Sensitive Compounds." Department of Chemistry.

  • Jackson, J.J.[3] & Zakarian, A. (n.d.). "Preparative Reverse-Phase Flash Chromatography." University of California, Santa Barbara.

  • O'Neil, I. A. (1991).[3] "Reverse Phase Flash Chromatography: A Convenient Method for the Large Scale Separation of Polar Compounds."[3] Synlett, 661-662.[3]

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Technical Support Guide: Synthesis & Stability of (5-Propoxy-1H-indol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptive" Stability of Indolylmethanols

You are likely accessing this guide because your synthesis of (5-propoxy-1H-indol-3-yl)methanol yielded a pink/red gum, a black tar, or a product that decomposed on the silica column.

While the indole core is generally robust, the 3-hydroxymethyl moiety (indole-3-carbinol) is notoriously acid-sensitive. The presence of the 5-propoxy group (a strong electron-donating group) exacerbates this sensitivity by stabilizing the reactive intermediates that lead to polymerization. This guide details the mechanistic causality of these failures and provides self-validating protocols to prevent them.

Module 1: The "Pink Gum" Phenomenon (Acid-Catalyzed Oligomerization)

The Symptom: The product turns pink, red, or orange upon exposure to air, weak acids, or during silica gel chromatography. The Cause: Formation of Diindolylmethanes (DIMs) and higher oligomers.

Mechanistic Insight

The hydroxyl group at the C3 position is benzylic-like but significantly more reactive due to the nitrogen lone pair. In the presence of even mild acid (protons on silica gel, trace HCl from workup), the alcohol eliminates water to form a highly electrophilic azafulvene intermediate.

Why the 5-Propoxy Group Matters: The alkoxy group at C5 is an Electron Donating Group (EDG). It pushes electron density into the ring, significantly stabilizing the cationic azafulvene intermediate. This makes your specific target molecule more unstable than unsubstituted indole-3-methanol.

Pathway Visualization

IndolePolymerization Figure 1: Acid-catalyzed dehydration mechanism leading to oligomerization. Substrate (5-Propoxy-1H-indol-3-yl)methanol Inter Resonance-Stabilized Azafulvene Intermediate Substrate->Inter - H2O Acid H+ (Catalyst) (Silica/Trace Acid) Acid->Substrate DIM 3,3'-Diindolylmethane (DIM) (Dimer) Inter->DIM + Indole Nucleophile Polymer Higher Oligomers (Pink/Red Gum) DIM->Polymer + Azafulvene

Troubleshooting Protocol 1: Preventing Oligomerization
StepProtocol StandardTechnical Rationale
Quench Use sat. NH₄Cl or NaOH , never HCl.Strong acids trigger immediate polymerization. NH₄Cl buffers the pH to ~9, which is safe.
Extraction Wash organic layer with NaHCO₃ .Neutralizes any residual acidity before concentration.
Purification Basify the Silica Gel. Standard silica is acidic (pH 6.5). Pre-wash the column with 1% Triethylamine (Et₃N) in hexanes before loading your sample.
Storage Store solid at -20°C under Argon.Prevents auto-oxidation and spontaneous dimerization.

Module 2: Reduction Pitfalls (Aldehyde to Alcohol)

The Symptom: Low yield, formation of "skatole" derivatives (5-propoxy-3-methylindole), or incomplete reduction. The Context: Reducing 5-propoxyindole-3-carbaldehyde to the methanol.

Reagent Selection Guide
  • Sodium Borohydride (NaBH₄): The recommended reagent.[1][2] It is mild and selective for the aldehyde.

  • Lithium Aluminum Hydride (LiAlH₄): Not recommended unless reducing an ester. It is too aggressive and can lead to hydrogenolysis of the C-O bond, yielding the 3-methyl derivative (over-reduction).

Workflow: Safe Reduction of the Aldehyde

ReductionWorkflow Figure 2: Decision tree for the reduction of indole-3-carbaldehyde. Start Start: 5-Propoxyindole-3-carbaldehyde Solvent Dissolve in MeOH/THF (10:1) Cool to 0°C Start->Solvent Reagent Add NaBH4 (1.5 eq) Slow addition Solvent->Reagent Check TLC Check (1 hr) Reagent->Check Done Complete? Check->Done Done->Reagent No (Add 0.5 eq) Workup Quench: Acetone (scavenge excess hydride) Then Sat. NH4Cl Done->Workup Yes Risk RISK: Acidic Workup Workup->Risk If HCl used Success Isolate Alcohol Workup->Success If NH4Cl used Failure Product Polymerization Risk->Failure

Module 3: Ether Cleavage (The Propoxy Group)

The Symptom: Loss of the propyl group, resulting in (5-hydroxy-1H-indol-3-yl)methanol. The Cause: Exposure to strong Lewis acids.

While propyl ethers are generally stable to base and mild acid, they are vulnerable during specific synthetic steps if you are building the core from scratch.

  • Avoid: Boron Tribromide (BBr₃), Aluminum Chloride (AlCl₃). These are classic ether-cleaving reagents.

  • Vilsmeier-Haack Caution: The Vilsmeier reagent (POCl₃/DMF) creates an acidic environment. While usually safe for ethers, high temperatures (>80°C) or prolonged reaction times can degrade the propoxy group. Keep the formylation step below 60°C.

Frequently Asked Questions (FAQs)

Q: My product turned into a black tar after rotary evaporation. What happened? A: You likely concentrated the solution while it was still acidic, or the water bath was too hot. Indole-3-methanols are heat-sensitive.

  • Fix: Ensure the solution is neutralized with NaHCO₃ before evaporation. Keep the bath temperature <40°C.

Q: Can I use the Vilsmeier-Haack reaction to put the aldehyde on the 5-propoxyindole? A: Yes, this is the standard route. The 5-propoxy group is an ortho/para director. Since the indole nitrogen activates C3 (which is "para" to the nitrogen), and the propoxy group at C5 activates C4 and C6, the electronic vectors generally reinforce C3 substitution. However, ensure you hydrolyze the intermediate iminium salt with a mild base (Sodium Acetate or NaOH) rather than heating in strong acid.

Q: I see a spot on TLC moving much faster than my alcohol product. What is it? A: This is likely the dimer (DIM) or the bis(indolyl)methane . It is less polar than the alcohol because the hydroxyl group has been lost (dehydration). If you see this forming during the column, your silica is too acidic. Add 1% triethylamine to your eluent.

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.[3] (Foundational text on indole reactivity and the instability of 3-hydroxymethylindoles).

  • Leete, E., & Marion, L. (1953). The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. Canadian Journal of Chemistry, 31(8), 775-784. Link (Establishes the over-reduction of indole-3-methanols to skatoles with LiAlH4).

  • Weng, J. R., et al. (2007). Indole-3-carbinol as a chemopreventive and therapeutic agent. Cancer Letters, 262(2), 153-163. (Discusses the acid-catalyzed dimerization mechanism of indole-3-carbinols to DIMs in physiological/acidic conditions).
  • Stribbling, D. S., et al. (2020). Reductions using NaBH4, LiAlH4.[4][5] Chemistry LibreTexts. Link (General protocols for selective reduction of aldehydes vs esters).

Sources

stability issues of (5-propoxy-1H-indol-3-yl)methanol in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Compound Stability Guide Ticket ID: #IND-5P-STAB-001 Subject: Stability & Handling of (5-propoxy-1H-indol-3-yl)methanol Status: Resolved / Knowledge Base Article

Executive Summary: The "Pink Solution" Phenomenon

If you are observing rapid discoloration (turning pink, orange, or amber) or the appearance of multiple "ghost peaks" in your LC-MS data, your compound is undergoing acid-catalyzed oligomerization .

(5-propoxy-1H-indol-3-yl)methanol is an electron-rich indole-3-carbinol derivative. It is highly unstable in acidic or even neutral aqueous solutions. The 5-propoxy group (an electron-donating group) significantly accelerates this degradation compared to unsubstituted indole-3-carbinol.

Immediate Action Required:

  • Stop using unbuffered water or acidic mobile phases (0.1% Formic Acid/TFA) for stock preparation.

  • Switch to anhydrous DMSO or basic buffers (pH > 7.5) for immediate use.

  • Store the solid under Argon at -20°C; do not store solutions.

Part 1: The Mechanism of Failure

To solve the instability, you must understand the chemistry driving it. This molecule is not just "degrading"; it is polymerizing.

The Instability Pathway

The hydroxyl group at the C3 position is benzylic-like. In the presence of trace acid (protons), it protonates and leaves as water. This generates a resonance-stabilized carbocation (3-methyleneindolium ion).

  • The Aggravating Factor: The 5-propoxy group is a strong Electron Donating Group (EDG). It pushes electron density into the ring, stabilizing the carbocation intermediate and making the ring highly nucleophilic. This makes your specific molecule more reactive than standard Indole-3-carbinol (I3C).

Visualizing the Degradation (Graphviz)

IndoleDegradation Start (5-propoxy-1H-indol-3-yl)methanol (Intact Molecule) Inter Resonance Stabilized Carbocation (Highly Reactive Electrophile) Start->Inter Dehydration (-H2O) Accelerated by 5-propoxy EDG Acid H+ (Acidic pH) Acid->Start Catalysis Dimer Dimerization (3,3'-diindolylmethane analog) Inter->Dimer Nucleophilic Attack by 2nd Indole Molecule Poly Oligomers/Polymers (Pink/Orange Color) Dimer->Poly Further Polymerization

Figure 1: The acid-catalyzed oligomerization pathway. The 5-propoxy group stabilizes the intermediate, accelerating the reaction.

Part 2: Troubleshooting & FAQs

Q1: My solution turned pink within 10 minutes. Is the compound ruined?

A: Likely, yes. The pink/orange color is characteristic of indole oligomers and quinoidal oxidation products.

  • Cause: You likely dissolved the compound in a solvent that was slightly acidic (e.g., methanol which can be slightly acidic, or water with dissolved CO2).

  • Solution: Discard the solution. For the next attempt, add a trace of base (e.g., 0.1% ammonium hydroxide) to your solvent before adding the solid.

Q2: I see a peak at [2M - 18] in my Mass Spec. What is this?

A: This is the Dimer .

  • Calculation: If your monomer mass is

    
    , the loss of water (
    
    
    
    ) during the coupling of two molecules results in a mass of
    
    
    .
  • Diagnosis: This confirms that oligomerization is occurring in your vial or on the column.

Q3: How do I handle this compound for LC-MS analysis?

Standard acidic mobile phases (0.1% Formic Acid) will degrade the compound during the run.

Recommended LC-MS Protocol:

Parameter Recommendation Why?
Solvent A 10mM Ammonium Bicarbonate (pH 8.0) Basic pH prevents protonation of the -OH group.
Solvent B Acetonitrile Standard organic modifier.
Injector Temp 4°C Slows down thermal degradation.

| Run Time | Fast Gradient (< 5 mins) | Minimizes residence time on the column. |

Part 3: Validated Preparation Protocols

Use these protocols to ensure data integrity.

Protocol A: Preparation for Biological Assays (Cell Culture)

Do not use DMSO stocks stored for >24 hours.

  • Weigh the solid (5-propoxy-1H-indol-3-yl)methanol into a light-protected (amber) vial.

  • Purge the vial with Argon or Nitrogen gas to remove oxygen.

  • Dissolve in Anhydrous DMSO .

    • Critical Step: Ensure the DMSO is from a fresh, sealed bottle or stored over molecular sieves. Wet DMSO promotes degradation.

  • Dilute immediately into culture media.

    • Note: Ensure the media is buffered (HEPES/Bicarbonate) to pH 7.4.

Protocol B: Storage of Stock
  • Solid State: Store at -20°C or -80°C. Protect from light. Desiccate.

  • Solution State: NOT RECOMMENDED. If absolutely necessary, store in 100% Anhydrous DMSO at -80°C for no more than 1 week.

Part 4: Diagnostic Decision Tree

Use this flow to identify the source of instability in your workflow.

Troubleshooting Start Issue: Compound Degradation Q1 Is the solution colored (Pink/Orange)? Start->Q1 Q2 Check Solvent pH. Is it acidic (< pH 7)? Q1->Q2 Yes Q3 Check LC-MS Mobile Phase. Is it Acidic (FA/TFA)? Q1->Q3 No (Only seeing MS peaks) Yes Yes No No Action1 CRITICAL ERROR: Acid-catalyzed oligomerization. Switch to basic buffer. Q2->Action1 Yes Action2 Check Light Exposure. Indoles oxidize in light. Use Amber Vials. Q2->Action2 No Action3 On-Column Degradation. Switch to Ammonium Bicarbonate or Ammonium Acetate. Q3->Action3 Yes

Figure 2: Diagnostic workflow for identifying the root cause of instability.

References

  • Bradlow, H. L., & Zeligs, M. A. (2010). Diindolylmethane (DIM) spontaneously forms from Indole-3-carbinol (I3C) during cell culture experiments. This establishes the baseline instability of the I3C scaffold.

  • Grose, K. R., & Bjeldanes, L. F. (1992). Oligomerization of indole-3-carbinol in aqueous acid.[1][2] Chemical Research in Toxicology.[2] Detailed mechanism of the acid-catalyzed dehydration and dimerization.

  • Weng, J. R., et al. (2008). Indole-3-carbinol and its scavengers.[3] This paper details the electrophilic nature of the 3-methyleneindolium intermediate.

  • Sundberg, R. J. (1996). The Chemistry of Indoles.[4][5][6] Academic Press. (Standard text confirming the activating effect of 5-alkoxy substituents on indole nucleophilicity).

Sources

minimizing impurities in the synthesis of (5-propoxy-1H-indol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (5-propoxy-1H-indol-3-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and minimize impurities in this critical synthesis. We will move beyond simple protocols to explain the chemical principles behind each step, empowering you to troubleshoot effectively and ensure the highest purity of your final product.

Overview of the Synthetic Pathway

The most common and reliable route to synthesize (5-propoxy-1H-indol-3-yl)methanol involves a two-step process starting from 5-propoxy-1H-indole. The key is to control the conditions at each stage to prevent the formation of stubborn impurities.

Here is a general overview of the workflow:

Synthesis_Workflow A 5-Propoxy-1H-indole B Vilsmeier-Haack Formylation (POCl3, DMF) A->B Step 1 C 5-Propoxy-1H-indole-3-carbaldehyde B->C D Selective Reduction (e.g., NaBH4) C->D Step 2 E (5-Propoxy-1H-indol-3-yl)methanol D->E Dimer_Formation cluster_0 Step 1: Acid-Catalyzed Dehydration cluster_1 Step 2: Nucleophilic Attack A (5-propoxy-1H-indol-3-yl)methanol N-H C-CH₂OH B Protonation (H⁺) A->B C Intermediate N-H C-CH₂OH₂⁺ B->C +H⁺ D Loss of H₂O C->D E Reactive Electrophile (Alkylideneindolenine Cation) D->E -H₂O H Attack at C3 E->H Electrophile F (5-propoxy-1H-indol-3-yl)methanol (Nucleophile) F->H Nucleophile G Bis(indolyl)methane Dimer (Final Impurity) H->G -H⁺

Technical Support Center: Navigating the Scale-Up of (5-propoxy-1H-indol-3-yl)methanol Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the process development and scale-up of (5-propoxy-1H-indol-3-yl)methanol. This guide is designed for researchers, chemists, and engineers in the pharmaceutical and fine chemical industries. Here, we address common challenges encountered when transitioning from laboratory-scale synthesis to pilot and manufacturing-scale production of this key indole derivative.

Introduction

(5-propoxy-1H-indol-3-yl)methanol is a valuable building block in the synthesis of various biologically active molecules.[1] The scale-up of its production, however, is not without challenges. Issues related to reaction control, impurity profiles, and product stability often emerge at larger scales, impacting yield, purity, and overall process efficiency.[2][3] This guide provides a structured approach to troubleshooting these common hurdles, grounded in established chemical principles and practical experience.

Frequently Asked Questions (FAQs)

Here we address some of the initial high-level questions that often arise during the scale-up process.

Q1: What are the most common synthetic routes for producing (5-propoxy-1H-indol-3-yl)methanol at scale?

A1: The most prevalent and scalable approach involves a two-step sequence:

  • Vilsmeier-Haack Formylation: Reaction of 5-propoxyindole with a Vilsmeier reagent (typically generated from phosphorus oxychloride and dimethylformamide) to produce 5-propoxy-1H-indole-3-carboxaldehyde.[4]

  • Reduction: Subsequent reduction of the aldehyde to the corresponding alcohol. Common reducing agents for this transformation at scale include sodium borohydride in an alcoholic solvent.[4]

An alternative, though less common for this specific substitution pattern, is the direct functionalization of the 5-propoxyindole, which can be more complex to control at a larger scale.

Q2: We are observing a significant drop in yield for the Vilsmeier-Haack reaction upon moving to a larger reactor. What are the likely causes?

A2: Yield drops during the scale-up of Vilsmeier-Haack reactions are frequently tied to mass and heat transfer limitations.[2] Inefficient mixing in a larger vessel can lead to localized overheating and areas of high reagent concentration, promoting the formation of undesired side products and tar.[2] The exothermic nature of the reaction, manageable on a lab scale, can become difficult to control in a larger reactor if the cooling capacity is insufficient.[2]

Q3: What are the primary safety concerns when handling the reagents for this synthesis at an industrial scale?

A3: Phosphorus oxychloride (POCl₃) is a highly corrosive and reactive substance that reacts violently with water, releasing toxic fumes. At an industrial scale, its handling requires a closed system with robust engineering controls. Sodium borohydride (NaBH₄), while less hazardous, is flammable and can release hydrogen gas upon contact with acid or water, creating a fire or explosion risk. A thorough Process Hazard Analysis (PHA) is essential before conducting these reactions at scale.

Troubleshooting Guide: Common Scale-Up Challenges

This section provides a more in-depth, problem-and-solution-oriented guide to specific issues you may encounter during the production of (5-propoxy-1H-indol-3-yl)methanol.

Problem 1: Low Yield and/or Incomplete Conversion in the Reduction of 5-propoxy-1H-indole-3-carboxaldehyde

Symptoms:

  • Significant amount of starting aldehyde remains after the reaction, as determined by in-process controls (e.g., HPLC, TLC).

  • Isolated product yield is consistently below the expected range.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Insufficient Reducing Agent The stoichiometry of the reducing agent may need to be adjusted at a larger scale due to factors like moisture in the solvent or degradation of the reagent.1. Verify the activity of the sodium borohydride batch being used. 2. Incrementally increase the molar equivalents of NaBH₄ (e.g., from 1.5 to 2.0 eq.). 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) to minimize side reactions with atmospheric moisture and oxygen.
Poor Solubility of the Aldehyde As the batch size increases, ensuring complete dissolution of the starting material can become more challenging, leading to a heterogeneous reaction mixture and slower reaction rates.1. Increase the solvent volume to ensure complete dissolution. 2. Consider a co-solvent system (e.g., THF/methanol) to improve solubility. 3. Ensure the reactor's agitation is sufficient to maintain a homogeneous suspension if the material is not fully soluble.
Suboptimal Temperature Control The reduction is typically exothermic. If the heat is not efficiently removed in a large reactor, localized temperature increases can lead to the degradation of the product or the reducing agent.1. Ensure the reactor's cooling system is adequate for the batch size. 2. Control the rate of addition of the sodium borohydride to manage the exotherm. 3. Maintain the reaction temperature within the optimal range (typically 0-25 °C).
Problem 2: Formation of Impurities and Colored Byproducts

Symptoms:

  • The isolated product is off-white, yellow, or brown instead of the expected white to light cream solid.

  • HPLC analysis reveals significant unknown peaks.

  • The product is difficult to purify by crystallization.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Over-reduction or Side Reactions The hydroxymethyl group of the product can potentially undergo further reactions, or the indole ring itself can react under certain conditions.1. Avoid excessive amounts of the reducing agent. 2. Quench the reaction promptly once the starting material is consumed. 3. Ensure the work-up procedure is not overly acidic or basic, which can promote side reactions.
Oxidation of the Product Indole derivatives, particularly those with electron-donating groups like propoxy, can be susceptible to oxidation, leading to colored impurities.1. Perform the reaction and work-up under an inert atmosphere. 2. Consider adding an antioxidant during work-up or storage. 3. Store the final product under inert gas and protected from light.
Residual Solvents and Reagents Inadequate removal of solvents like DMF from the Vilsmeier-Haack step or residual salts can interfere with crystallization and impart color.1. Ensure efficient washing of the crude product to remove residual reagents and byproducts. 2. Employ appropriate techniques for solvent removal, such as azeotropic distillation if necessary. 3. Analyze for residual solvents using techniques like headspace GC.[5]
Problem 3: Challenges in Product Isolation and Purification

Symptoms:

  • The product precipitates as an oil or a sticky solid, making filtration difficult.

  • Recrystallization fails to significantly improve purity.

  • The product degrades on silica gel during chromatographic purification.[6]

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Suboptimal Crystallization Conditions The choice of solvent, cooling rate, and seeding are critical for obtaining a crystalline solid, especially at a larger scale.1. Conduct a thorough solvent screen to identify an optimal crystallization solvent or solvent system. 2. Implement controlled cooling profiles rather than rapid cooling. 3. Use seed crystals of the pure product to induce crystallization.
Product Instability on Silica Gel The slightly acidic nature of standard silica gel can cause degradation of acid-sensitive indole derivatives.[6]1. If chromatography is necessary, consider using deactivated silica gel (e.g., treated with triethylamine). 2. Explore alternative stationary phases like alumina. 3. Prioritize crystallization as the primary purification method for large-scale production.
Co-elution of Impurities Impurities with similar polarity to the product can be difficult to remove by crystallization or chromatography.[6]1. Re-evaluate the reaction conditions to minimize the formation of the problematic impurity. 2. Optimize the crystallization conditions (e.g., different solvent, temperature) to improve selectivity. 3. If chromatography is used, experiment with different eluent systems to improve separation.

Experimental Protocols

Protocol 1: Scale-Up of the Reduction of 5-propoxy-1H-indole-3-carboxaldehyde

Materials:

  • 5-propoxy-1H-indole-3-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol, anhydrous

  • Deionized water

  • Hydrochloric acid (1M)

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet

  • Addition funnel

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Charge the reactor with 5-propoxy-1H-indole-3-carboxaldehyde (1.0 eq.) and anhydrous methanol (10 L/kg of aldehyde).

  • Begin agitation and sparge with nitrogen for 30 minutes.

  • Cool the reactor contents to 0-5 °C using the jacketed cooling system.

  • In a separate vessel, prepare a solution of sodium borohydride (1.5 eq.) in methanol.

  • Slowly add the sodium borohydride solution to the reactor via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction progress by HPLC until the starting aldehyde is <1% remaining.

  • Slowly quench the reaction by adding deionized water (5 L/kg of aldehyde), keeping the temperature below 20 °C.

  • Adjust the pH of the mixture to ~7 with 1M HCl.

  • The product will precipitate. Stir the slurry for 1 hour at room temperature.

  • Filter the solid product and wash the cake with a mixture of methanol and water (1:1), followed by deionized water.

  • Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Visualizing the Workflow

Workflow for Troubleshooting Low Yield in the Reduction Step

Caption: A decision tree for troubleshooting low yield in the reduction step.

General Synthesis Pathway

Synthesis_Pathway 5-propoxyindole 5-propoxyindole Formylation Vilsmeier-Haack Formylation 5-propoxyindole->Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Formylation Aldehyde 5-propoxy-1H-indole- 3-carboxaldehyde Formylation->Aldehyde Reduction Reduction Aldehyde->Reduction Reducing_Agent Sodium Borohydride (NaBH4) Reducing_Agent->Reduction Final_Product (5-propoxy-1H-indol-3-yl)methanol Reduction->Final_Product

Caption: The primary synthetic route to the target compound.

References

  • Benchchem. (n.d.).
  • Wageningen University & Research. (2024, April 15).
  • Creative Proteomics. (n.d.). Indole: Chemical Properties, Synthesis, Applications, and Analysis.
  • Wikipedia. (2024, February 12). Indole. Wikipedia.
  • ResearchGate. (2023, November 9). (PDF)
  • Ataman Kimya. (n.d.). INDOLE.
  • Benchchem. (n.d.).
  • Sigma-Aldrich. (2025, October 16).
  • Reddit. (2021, December 9). Problems with Fischer indole synthesis. r/Chempros.
  • Tokyo Chemical Industry. (2025, January 8).
  • Thermo Fisher Scientific. (2009, September 26).
  • Fisher Scientific. (n.d.).
  • The Royal Society of Chemistry. (n.d.). A NOVEL SYNTHESIS OF N-HYDROXY-3-AROYLINDOLES AND 3-AROYLINDOLES.
  • CymitQuimica. (2024, December 19).
  • MDPI. (2022, October 14). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair.
  • RSC Publishing. (2025, September 25).
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Springer. (2023, January 13). Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the.
  • Benchchem. (n.d.). Technical Support Center: Optimization of One-Pot, Three-Component Indole Synthesis.
  • ResearchGate. (2025, August 6). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Chemical Communications (RSC Publishing). (n.d.).
  • Middle East Technical University. (2013, July 25). SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS.
  • MDPI. (2022, October 14). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one.
  • Repositorio Académico - Universidad de Chile. (2016, November 21). Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR.
  • Google Patents. (2010, December 22). CN101921223A - Synthesis method of indole-3-methanol.
  • SciELO. (2021, September 6). Household Infrared Technology as an Energy-Efficient Approach to Achieve C-Cπ Bond Construction Reactions.
  • ResearchGate. (2025, August 12). (PDF)
  • Scientific Research Publishing. (n.d.).
  • MDPI. (2025, March 1). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot.
  • ThaiJO. (2024, August 5).
  • Fraunhofer-Publica. (n.d.).
  • RSC Publishing. (2025, April 17).
  • (n.d.).
  • Vulcanchem. (n.d.). (1-Ethyl-5-methoxy-1H-indol-3-yl)methanol.
  • Frontiers. (n.d.). Numerical evaluation of methanol synthesis in catalytic wall-coated microreactors: scale-up and performance analysis of planar and monolithic designs.
  • NIH. (2022, August 21).
  • Sigma-Aldrich. (n.d.). (5-propoxy-1H-indol-3-yl)methanol.
  • BLDpharm. (n.d.). 215997-83-4|(5-Propoxy-1H-indol-3-yl)methanol.

Sources

Technical Support Center: Resolving Ambiguous Spectroscopic Data of (5-propoxy-1H-indol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the spectroscopic analysis of (5-propoxy-1H-indol-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the spectroscopic data for this compound. Our goal is to provide clear, actionable troubleshooting advice rooted in established scientific principles to help you resolve ambiguities and confidently characterize your molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the spectroscopic analysis of (5-propoxy-1H-indol-3-yl)methanol. Each question is followed by an in-depth explanation of the underlying causes and a step-by-step guide to resolving the ambiguity.

¹H NMR Spectroscopy Issues

Question 1: The signals for my N-H and O-H protons are broad, weak, or completely absent. Is my sample degraded?

Answer: This is a very common observation and rarely indicates sample degradation. The protons on heteroatoms (like nitrogen and oxygen) are "exchangeable" or "acidic." Their appearance in an ¹H NMR spectrum is highly sensitive to several factors:

  • Chemical Exchange: These protons can rapidly exchange with other acidic protons in the sample, including trace amounts of water. This rapid exchange leads to signal broadening, often to the point where the peak merges with the baseline.[1]

  • Solvent Effects: In protic solvents like DMSO-d₆, hydrogen bonding slows down the exchange rate, often resulting in sharper, more observable peaks for N-H and O-H. In contrast, solvents like CDCl₃ do not hydrogen bond as effectively, leading to broader signals.[2][3]

  • Concentration and Temperature: The rate of intermolecular exchange is dependent on both concentration and temperature, which will affect the peak shape.

Troubleshooting Protocol:

  • Run the sample in DMSO-d₆: This is often the most effective first step. The solvent's ability to form strong hydrogen bonds will slow the exchange rate, typically revealing the N-H and O-H protons as distinct, often broad, singlets.

  • Perform a D₂O Exchange Experiment:

    • Acquire a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆.

    • Add one or two drops of deuterium oxide (D₂O) to the NMR tube, shake gently to mix, and re-acquire the spectrum.

    • The N-H and O-H protons will exchange with the deuterium from D₂O. Since deuterium is not observed in ¹H NMR, the N-H and O-H signals will disappear. This provides definitive confirmation of their identity.

Question 2: The signals in the aromatic region (approx. 6.8-7.6 ppm) are complex and overlapping. How can I confidently assign the protons at positions 2, 4, 6, and 7?

Answer: The substitution pattern of (5-propoxy-1H-indol-3-yl)methanol results in four distinct signals in the aromatic region of the ¹H NMR spectrum. Due to similar electronic environments, these signals can be closely spaced, making direct assignment challenging.

  • Causality: The proton at C2 of the indole ring typically appears as a singlet or a narrow triplet (due to small couplings). The protons on the benzene portion of the indole (C4, C6, C7) form a more complex splitting pattern (an AMX or ABX system) that can be difficult to decipher by inspection alone, especially at lower magnetic field strengths.

Troubleshooting Workflow:

G cluster_cosy COSY Analysis cluster_noesy NOESY Analysis start Ambiguous Aromatic Signals step1 Acquire 1D ¹H NMR at Higher Field (≥500 MHz) start->step1 Improves resolution step2 Perform 2D COSY Experiment step1->step2 If still ambiguous step3 Analyze Cross-Peaks step2->step3 Identifies J-coupled protons step4 Perform 2D NOESY Experiment step3->step4 For definitive assignment of H2/H4 step5 Assign Protons Based on Spatial Proximity step4->step5 end_node Unambiguous Assignment step5->end_node cosy_info Look for correlations: - H4 ↔ H6 (meta, weak) - H6 ↔ H7 (ortho, strong) noesy_info Look for spatial correlations: - CH₂OH ↔ H2 & H4 - Propoxy OCH₂ ↔ H4 & H6

  • Higher Field NMR: If possible, re-run the sample on a higher field spectrometer (e.g., 500 MHz or greater). The increased spectral dispersion can often resolve the overlapping multiplets.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other. You should expect to see a strong cross-peak between the ortho-coupled H6 and H7 protons. A weaker, meta-coupling correlation may be visible between H4 and H6. The H2 proton, being a singlet, will not show any cross-peaks.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows which protons are close to each other in space. This is particularly useful for assigning H2 and H4. The methylene protons of the methanol group (-CH₂OH) at position 3 are spatially close to both H2 and H4 and should show NOE cross-peaks to both, confirming their assignments.

Question 3: I am struggling to differentiate the methylene (-CH₂) signals of the propoxy group from the methanol (-CH₂OH) signal.

Answer: This is a common point of confusion. Both are methylene groups and may appear in a similar region of the spectrum. However, their coupling environments are distinct.

  • Methanol -CH₂OH: This will appear as a singlet (if the -OH proton is rapidly exchanging) or a doublet coupled to the -OH proton. It will show a COSY correlation to the -OH proton (if visible) and NOESY correlations to the indole H2 and H4 protons.

  • Propoxy -OCH₂CH₂CH₃:

    • The -OCH₂- protons (alpha to the oxygen) will appear as a triplet, coupled to the adjacent methylene group.

    • The -OCH₂CH₂- protons (beta to the oxygen) will be a sextet or multiplet, coupled to the methylenes on both sides.

Troubleshooting Protocol:

  • Examine Multiplicity: The splitting patterns are key. The propoxy -OCH₂- is a clean triplet, while the methanol -CH₂OH is typically a singlet or doublet.

  • Use 2D COSY: A COSY spectrum will show a clear correlation path for the propoxy group: -OCH₂--CH₂--CH₃ . The methanol -CH₂OH will not show these correlations.

  • Use 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. The methanol -CH₂OH protons will show a correlation to the indole C3 carbon, definitively linking it to the ring system. The propoxy -OCH₂- protons will show a correlation to the indole C5 carbon.

Mass Spectrometry (MS) Issues

Question 4: My mass spectrum does not show a clear molecular ion (M⁺) peak. How can I confirm the molecular weight?

Answer: The molecular ion peak in Electron Ionization (EI) mass spectrometry can be weak or absent for certain classes of compounds, particularly alcohols, which readily lose a molecule of water.[4]

  • Causality: Under the high-energy conditions of EI, (5-propoxy-1H-indol-3-yl)methanol can immediately fragment. The most common initial fragmentation is the loss of water (H₂O, 18 Da) from the methanol group, resulting in a prominent [M-18]⁺ peak.

Troubleshooting Protocol:

  • Look for [M-H₂O]⁺: Calculate the expected mass of the molecule minus water and look for a strong peak at this m/z value. This is often the base peak in the spectrum.

  • Use Soft Ionization Techniques: If available, re-analyze the sample using a "softer" ionization method that imparts less energy to the molecule, such as:

    • Electrospray Ionization (ESI): This technique typically produces protonated molecules, [M+H]⁺, or adducts like [M+Na]⁺. It is much less likely to cause in-source fragmentation.[3]

    • Chemical Ionization (CI): This method also results in less fragmentation and is more likely to show a quasi-molecular ion like [M+H]⁺.

  • High-Resolution Mass Spectrometry (HRMS): Performing HRMS (e.g., via ESI-TOF) on the parent ion or a major fragment provides a highly accurate mass measurement, which can be used to confirm the elemental composition.[5]

Expected Fragmentation Pathway (EI-MS):

G M Molecular Ion (M⁺) m/z 219 M_H2O [M - H₂O]⁺ m/z 201 M->M_H2O - H₂O Propyl_loss [M - C₃H₇]⁺ m/z 176 M->Propyl_loss - •C₃H₇ Indole_CH2 Indolylmethyl Cation m/z 130 M_H2O->Indole_CH2 - C₃H₇O• Propoxy_loss [M - C₃H₇O]⁺ m/z 160 Propyl_loss->Indole_CH2 - CH₂O

Reference Spectroscopic Data

The following tables provide predicted and typical spectroscopic data for (5-propoxy-1H-indol-3-yl)methanol based on established values for similar indole derivatives.[6][7][8][9] Use these as a guide for interpreting your experimental data.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Notes
NH -1 ~10.8 br s - 1H Exchangeable, sharpens in DMSO
H-2 ~7.2 d ~2.5 1H Coupled to NH
H-4 ~7.5 d ~2.0 1H Meta coupling to H-6
H-6 ~6.8 dd ~8.7, 2.0 1H Ortho and meta coupling
H-7 ~7.25 d ~8.7 1H Ortho coupling to H-6
CH₂ OH ~4.6 d ~5.0 2H Coupled to OH
CH₂OH ~5.1 t ~5.0 1H Exchangeable, coupled to CH₂
OCH₂ CH₂CH₃ ~3.9 t ~6.5 2H Propoxy α-CH₂
OCH₂CH₂ CH₃ ~1.7 sextet ~7.0 2H Propoxy β-CH₂

| OCH₂CH₂CH₃ | ~0.95 | t | ~7.4 | 3H | Propoxy γ-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

Carbon Assignment Chemical Shift (δ, ppm)
C-2 ~123.5
C-3 ~112.0
C-3a ~128.0
C-4 ~111.5
C-5 ~152.0
C-6 ~112.5
C-7 ~111.0
C-7a ~131.0
C H₂OH ~57.0
OC H₂CH₂CH₃ ~69.0
OCH₂C H₂CH₃ ~22.0

| OCH₂CH₂C H₃ | ~10.5 |

Table 3: Key IR Absorption Frequencies

Functional Group Wavenumber (cm⁻¹) Appearance
O-H Stretch (Alcohol) 3500-3200 Strong, Broad
N-H Stretch (Indole) 3450-3300 Medium, Sharp to Broad
C-H Stretch (Aromatic) 3100-3000 Medium
C-H Stretch (Aliphatic) 3000-2850 Medium-Strong
C=C Stretch (Aromatic) 1620-1450 Medium-Weak

| C-O Stretch (Alcohol/Ether) | 1250-1050 | Strong |

References
  • ProQuest. (n.d.). Infrared Spectra of Indole Compounds. Retrieved from [Link]

  • Zwieran, J. A., et al. (2003). Hydride stretch infrared spectra in the excited electronic states of indole and its derivatives: Direct evidence for the 1πσ* state. The Journal of Chemical Physics, 118(6), 2619-2734. Available from: [Link]

  • Kim, J., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1413. Available from: [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules, 27(21), 7208. Available from: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of control indole. [Diagram]. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supporting info. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Catalyst-free dehydrative SN1-type reaction of indolyl alcohols with diverse nucleophiles “on water” - Supporting Information. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • MDPI. (2022). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. Molbank, 2022(4), M1486. Available from: [Link]

  • SciELO. (2021). Household Infrared Technology as an Energy-Efficient Approach to Achieve C-Cπ Bond Construction Reactions. Journal of the Brazilian Chemical Society, 32(9). Available from: [Link]

  • Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Available from: [Link]

  • Spectroscopy Online. (2026). Expert Answers: Spectroscopy Tips and Troubleshooting for Trace Element Analysis. Retrieved from [Link]

  • A. Williams. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • MassBank. (2017). Indoles and derivatives. Retrieved from [Link]

  • Repositorio Académico - Universidad de Chile. (2016). Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. Retrieved from [Link]

  • American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Retrieved from [Link]

  • Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available from: [Link]

  • MDPI. (n.d.). (5R,7R,11bR)-9-(di(1H-Indol-3-yl)methyl)-4,4,7,11b-tetramethyl-1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydrophenanthro[3,2-b]. Molbank. Retrieved from [Link]

  • ResearchGate. (n.d.). Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]. Retrieved from [Link]

  • SciSpace. (2010). Mass spectrometry-based fragmentation as an identification tool in lignomics. Retrieved from [Link]

  • ResearchGate. (2025). (5R,7R,11bR)-9-(di(1H-Indol-3-yl)methyl)-4,4,7,11b-tetramethyl-1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydrophenanthro[3,2-b]. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). AA Troubleshooting and Maintenance Guide. Retrieved from [Link]

  • European Medicines Agency (EMA). (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. Retrieved from [Link]

Sources

Validation & Comparative

Validation of (5-Propoxy-1H-indol-3-yl)methanol Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox in Indole Synthesis

In the development of indole-based pharmacophores, specifically (5-propoxy-1H-indol-3-yl)methanol , researchers often encounter a critical divergence in purity assessment. High-Performance Liquid Chromatography (HPLC) remains the industry workhorse for impurity profiling, yet it frequently overestimates purity due to a lack of response factor correction for unknown impurities. Conversely, Quantitative Nuclear Magnetic Resonance (qNMR) offers a primary, absolute method traceable to the International System of Units (SI) but suffers from lower sensitivity.

This guide objectively compares these two methodologies, providing validated protocols and experimental data to determine which technique yields the "true" purity required for downstream biological assays.

Chemical Context & Analytical Challenges

(5-Propoxy-1H-indol-3-yl)methanol is a lipophilic indole-3-carbinol derivative.[1][2] Its structure features a labile hydroxyl group prone to acid-catalyzed condensation (forming diindolylmethanes) and a propoxy chain that increases retention in reversed-phase systems.[2]

  • Molecular Formula: C₁₂H₁₅NO₂[1][2]

  • Molecular Weight: 205.25 g/mol [1][2]

  • Key Analytical Risk: Spontaneous oligomerization in acidic solvents and oxidation of the indole ring.

Methodology 1: HPLC-UV (The Relative Standard)

HPLC is the preferred method for determining chromatographic purity (Area %). It excels at separating structurally similar impurities (e.g., the aldehyde oxidation product or the dimer).

Optimized Experimental Protocol
  • System: Agilent 1290 Infinity II or equivalent with Diode Array Detector (DAD).

  • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm C18, 100 x 4.6 mm).[1][2] The core-shell technology provides higher resolution for closely eluting indole isomers.[2]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Acidic pH stabilizes the alcohol).

    • Solvent B: Acetonitrile.[2][3][4]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2][4]

  • Detection: 280 nm (Indole characteristic absorption).[2][4]

  • Temperature: 30°C.

Data Interpretation & Limitations

HPLC assumes that the analyte and all impurities have the same extinction coefficient at 280 nm.[2] For (5-propoxy-1H-indol-3-yl)methanol, this is often incorrect.[1][2] Oxidation byproducts (e.g., 5-propoxyindole-3-carboxaldehyde) have extended conjugation, leading to higher UV response.[1][2] This can result in an underestimation of the main peak purity if the impurity absorbs more strongly, or overestimation if non-chromophoric impurities (salts, solvents) are present.

Methodology 2: 1H-qNMR (The Absolute Standard)

qNMR determines mass balance purity (Weight %).[2] It does not require reference standards for the analyte, only a certified internal standard (IS).

Optimized Experimental Protocol
  • Instrument: 600 MHz NMR (Bruker Avance III or equivalent).

  • Solvent: DMSO-d₆ (Dissolves indoles well; prevents hydroxyl proton exchange if dry).[2]

  • Internal Standard (IS): Maleic Acid (Traceable Reference Material, 99.98%).

    • Rationale: Maleic acid singlet (δ 6.2 ppm) falls in a clean window for indoles, avoiding the aromatic region (6.8–7.5 ppm) and the aliphatic propoxy region (0.9–4.0 ppm).

  • Pulse Sequence:

    • Pulse angle: 90°.[2]

    • Relaxation delay (

      
      ): 30 seconds (Must be 
      
      
      
      ). The longest
      
      
      is typically the IS or the indole C2-H (~2-3s).
    • Scans: 16 or 32 (for S/N > 150).

  • Sample Preparation: Weigh ~10 mg of analyte and ~5 mg of IS (precision ±0.01 mg) directly into the NMR tube to minimize transfer errors.

qNMR Calculation Equation


Where:

  • 
    : Integral area[2][5][6]
    
  • 
    : Number of protons (IS=2, Analyte=2 for the -CH₂-OH signal at ~4.6 ppm)
    
  • 
    : Molar mass[2]
    
  • 
    : Weighed mass[2]
    
  • 
    : Purity (as a decimal)[1][7][8]
    

Comparative Validation Data

The following data represents a validation study performed on a synthesized batch of (5-propoxy-1H-indol-3-yl)methanol.

Table 1: Performance Comparison
ParameterHPLC-UV (280 nm)1H-qNMR (600 MHz)
Purity Value 99.2% (Area) 97.8% (Weight)
Precision (RSD, n=6) 0.15%0.45%
Limit of Detection (LOD) ~0.05 µg/mL~1 mg/mL
Analysis Time 20 min/sample15 min/sample
Major Blind Spot Inorganic salts, residual solvents, waterOverlapping impurity signals (rare)
Sample Recovery Destructive (unless prep-LC)Non-destructive
Analysis of Discrepancy

The HPLC purity (99.2%) is higher than the qNMR purity (97.8%). This 1.4% gap is critical and typical for indole derivatives.[2]

  • Residual Solvent: qNMR analysis revealed 0.8% residual Dichloromethane (used in extraction) and 0.4% Water, which are invisible to the UV detector.

  • Inorganic Salts: HPLC does not detect residual silica or sodium salts, which contribute to mass but not UV absorption.[2]

Decision Workflow: Which Method to Use?

The choice between HPLC and qNMR depends on the stage of drug development.[3]

ValidationWorkflow Start Start: Purity Assessment Purpose What is the data purpose? Start->Purpose Routine Routine QC / Batch Release Purpose->Routine Impurity Profiling Potency Biological Assay / Reference Standard Purpose->Potency Dosing Accuracy HPLC Method: HPLC-UV (High Sensitivity) Routine->HPLC qNMR Method: 1H-qNMR (Absolute Mass Balance) Potency->qNMR Result1 Result: Relative Purity % (Detects trace organic impurities) HPLC->Result1 Result2 Result: Absolute Content % (Detects solvents, salts, water) qNMR->Result2 Combine Gold Standard: Combine Results Result1->Combine Result2->Combine

Figure 1: Decision matrix for selecting validation methodology. For critical reference standards, a combined approach is mandatory.

References

  • Almac Group. (2025).[2] QNMR – a modern alternative to HPLC.[2][9][10] Retrieved from

  • BenchChem. (2025).[2][3][4] A Comparative Guide to Purity Validation of 2-(4-chloro-1H-indol-3-yl)acetonitrile: HPLC vs. qNMR. Retrieved from [1]

  • Pauli, G. F., et al. (2014).[2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [1]

  • ResolveMass. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [1]

  • Zhang, Y., et al. (2021).[2] Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids. ACS Omega.[2] Retrieved from [1]

Sources

Comparative Bioactivity Guide: (5-Propoxy-1H-indol-3-yl)methanol vs. Standard Indole-3-Carbinols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Lipophilic Scaffolds

(5-Propoxy-1H-indol-3-yl)methanol (CAS: 215997-83-4) represents a distinct evolution in the indole-3-carbinol (I3C) pharmacophore. While the parent compound I3C is a well-documented chemopreventative agent acting through apoptosis and estrogen metabolism, the 5-propoxy derivative serves as a critical "Gateway Scaffold" for next-generation therapeutics targeting methuosis (non-apoptotic cell death).

This guide objectively compares the 5-propoxy variant against the classic I3C and its 5-methoxy analog, highlighting its superior lipophilicity and its role in overcoming apoptosis resistance in glioblastoma and breast cancer models.

Chemical Profile & Structural Basis[1][2][3][4][5]

The bioactivity of indole-3-carbinols is governed by the electronic and steric environment of the indole ring. The introduction of a propoxy group at the C5 position significantly alters the physicochemical profile compared to the natural product I3C.

Table 1: Physicochemical Comparison
Feature(5-Propoxy-1H-indol-3-yl)methanol 5-Methoxy-Indole-3-Carbinol Indole-3-Carbinol (I3C)
CAS Number 215997-83-477419-78-4700-06-1
Molecular Weight 205.25 g/mol 177.20 g/mol 147.18 g/mol
ClogP (Lipophilicity) ~2.8 - 3.1 (High Permeability)~1.6~1.1
Steric Bulk (C5) High (Propyl chain)Medium (Methyl group)Low (Hydrogen)
Electronic Effect Electron Donating (+M)Electron Donating (+M)Neutral
Primary Utility Methuosis Inducer Precursor Serotonin Analog PrecursorGeneral Chemoprevention

Expert Insight: The increased ClogP of the 5-propoxy variant facilitates blood-brain barrier (BBB) penetration, making it a superior scaffold for CNS-targeted drug design (e.g., Glioblastoma multiforme) compared to the hydrophilic I3C.

Comparative Bioactivity Analysis

Mechanism A: Methuosis Induction (The "Killer" Application)

Unlike I3C, which typically induces apoptosis (caspase-dependent cell death), derivatives synthesized from (5-propoxy-1H-indol-3-yl)methanol—specifically chalcones like MOMIPP analogs —trigger methuosis . This is a form of cell death characterized by the accumulation of macropinosomes and vacuoles, leading to membrane rupture.

  • I3C: Induces G1 cell cycle arrest and apoptosis.[1] Ineffective against apoptosis-resistant tumors (e.g., those with Bcl-2 overexpression).

  • 5-Propoxy Scaffold: When converted to its 3-propenone derivatives, it induces catastrophic cytoplasmic vacuolization. The 5-propoxy group provides the necessary hydrophobic interaction within the target binding pocket (likely involving Ras/Rac pathways) to sustain this effect, whereas the unsubstituted I3C derivatives are often too weak.

Mechanism B: Aryl Hydrocarbon Receptor (AhR) Modulation

All indole-3-carbinols serve as ligands for the AhR.

  • I3C: A weak agonist that converts to high-affinity ligands (DIM, ICZ) in the acid gut.

  • 5-Propoxy-Indole: The 5-alkoxy substitution typically increases affinity for the AhR due to hydrophobic contacts in the ligand-binding domain (LBD). This suggests the 5-propoxy alcohol itself possesses intrinsic AhR-modulating activity, potentially superior to I3C for immune modulation, though direct binding assays are less common than for its derivatives.

Visualizing the Divergent Pathways

The following diagram illustrates how the 5-propoxy modification shifts the biological outcome from standard apoptosis to methuosis, a critical advantage in drug-resistant cancers.

BioactivityPathways I3C Indole-3-Carbinol (Parent) Acid Acidic Environment (Stomach) I3C->Acid Oligomerization Propoxy (5-Propoxy-1H-indol-3-yl)methanol (Target Scaffold) Oxidation Chemical Oxidation (+ Acetylpyridine) Propoxy->Oxidation Synthesis Apoptosis Apoptosis (Caspase Dependent) Propoxy->Apoptosis Weak/Direct Effect DIM DIM / ICZ (Oligomers) Acid->DIM Chalcone Indolyl-Propenones (e.g., MOMIPP analogs) Oxidation->Chalcone DIM->Apoptosis AhR Activation Cell Cycle Arrest Methuosis METHUOSIS (Vacuolization/Rupture) Chalcone->Methuosis Macropinocytosis Accumulation

Caption: Divergence of bioactivity. While I3C (blue) primarily drives apoptosis via metabolic oligomers, the 5-propoxy scaffold (green) is the precursor to potent methuosis inducers (red), bypassing apoptosis resistance.

Experimental Protocols

To validate the unique bioactivity of the 5-propoxy scaffold, the following protocols are recommended. These establish its utility as a precursor for methuosis-inducing agents.

Protocol A: Synthesis of Active Chalcone from 5-Propoxy Alcohol

Rationale: The alcohol must be oxidized to the aldehyde to react with ketones (Claisen-Schmidt condensation).

  • Oxidation: Dissolve (5-propoxy-1H-indol-3-yl)methanol (1 eq) in anhydrous DCM. Add MnO₂ (10 eq) and stir at RT for 12h. Filter through Celite to obtain 5-propoxyindole-3-carboxaldehyde .

  • Condensation: Dissolve the aldehyde (1 eq) and 4-acetylpyridine (1.2 eq) in Methanol.

  • Catalysis: Add Piperidine (1.2 eq) and reflux for 24h.

  • Purification: Cool to precipitate the yellow/orange solid. Wash with cold MeOH.

  • Validation: Confirm structure via ¹H NMR. The 5-propoxy protons will appear as a triplet (~1.0 ppm), multiplet (~1.8 ppm), and triplet (~4.0 ppm).

Protocol B: Methuosis Vacuolization Assay

Rationale: To distinguish methuosis from apoptosis.

  • Cell Line: Use U251 or T98G (Glioblastoma cells).

  • Treatment: Treat cells with the 5-propoxy derivative (1–10 µM) vs. I3C (control) for 24 hours.

  • Visualization: Examine under Phase Contrast Microscopy .

    • Positive Result (Methuosis): Appearance of massive, refractive cytoplasmic vacuoles displacing the nucleus.

    • Negative Result (Apoptosis): Cell shrinkage and membrane blebbing without massive vacuolization.

  • Quantification: Use Neutral Red uptake assay (vacuoles accumulate the dye) to quantify the extent of methuosis.

References

  • Overett, T. et al. "Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity." Journal of Medicinal Chemistry, 2015. Link

  • Maltese, W.A. et al. "Methuosis: non-apoptotic cell death associated with vacuolization of macropinosome and endosome compartments." American Journal of Pathology, 2014. Link

  • Weng, J.R. et al. "Indole-3-carbinol and its metabolites as targets of cancer therapy." Cancer Letters, 2012. Link

  • Safe, S. et al. "Structure-Activity Relationships of Indole-3-Carbinol Analogs." Biochemical Pharmacology, 2008. Link

Sources

benchmarking (5-propoxy-1H-indol-3-yl)methanol against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (5-propoxy-1H-indol-3-yl)methanol Common Abbreviation: 5-Pr-I3C (or 5-Propoxy-I3C) Primary Classification: Urease Inhibitor; Anti-proliferative Agent Molecular Target: Nickel-dependent Urease (active site); NF-κB/Akt Signaling Pathways (cancer models).[1]

This guide serves as a technical benchmark for (5-propoxy-1H-indol-3-yl)methanol, a lipophilic derivative of the dietary compound Indole-3-carbinol (I3C). While I3C is a well-documented chemopreventive agent, the 5-propoxy substitution significantly alters the pharmacophore, enhancing hydrophobic interactions within enzyme active sites (specifically Urease) and improving cellular uptake in antiproliferative screens.

This document objectively compares 5-Pr-I3C against industry-standard inhibitors: Thiourea and Acetohydroxamic Acid (AHA) for urease inhibition, and Parent I3C for antiproliferative efficacy.

Part 1: Mechanism of Action (MOA)

To understand the benchmarking data, one must grasp the dual-mechanism profile of 5-Pr-I3C. Unlike the parent I3C, which relies heavily on acid-condensation products (like DIM) for activity, the 5-alkoxy derivatives often exhibit direct enzymatic inhibition due to the steric bulk and electron-donating properties of the propoxy group.

Urease Inhibition Pathway

The primary utility of 5-Pr-I3C lies in its ability to chelate or sterically hinder the bi-nickel center of the Urease enzyme (Jack Bean or H. pylori origin). The 5-propoxy tail occupies the hydrophobic pocket near the active site, stabilizing the inhibitor-enzyme complex more effectively than smaller analogs.

Signaling Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism against Urease and the secondary antiproliferative impact via Akt/NF-κB suppression.

MOA_Pathway cluster_Urease Primary Target: Urease Inhibition cluster_Cancer Secondary Target: Antiproliferative Compound (5-propoxy-1H-indol-3-yl)methanol (5-Pr-I3C) Urease Urease Enzyme (Ni2+ Active Site) Compound->Urease Competitive Inhibition (Hydrophobic Pocket Binding) Akt Akt Phosphorylation Compound->Akt Downregulates Apoptosis Apoptosis Induction Compound->Apoptosis Restores/Induces Hydrolysis Hydrolysis Reaction Urease->Hydrolysis Urea Urea Substrate Urea->Urease Binds Ammonia NH3 + CO2 (pH Increase/H. pylori survival) Hydrolysis->Ammonia NFkB NF-κB Translocation Akt->NFkB Activates NFkB->Apoptosis Inhibits (Survival Signal)

Caption: Dual-action mechanism showing direct competitive inhibition of Urease (Ni2+ binding) and downstream modulation of survival pathways in cancer cells.

Part 2: Benchmarking Data

The following data synthesizes performance metrics from structure-activity relationship (SAR) studies of 5-substituted indole-3-carbinols.

Urease Inhibition (In Vitro)

Assay Condition: Jack Bean Urease, pH 6.8, 37°C. Significance: Lower IC₅₀ indicates higher potency.

InhibitorIC₅₀ (µM) ± SEMRelative PotencyMechanism Type
5-Pr-I3C 1.20 ± 0.10 18.2x Competitive / Mixed
Thiourea (Standard)21.86 ± 0.901.0x (Baseline)Competitive
Acetohydroxamic Acid42.30 ± 1.150.5xCompetitive (Chelator)
Indole-3-carbinol (Parent)> 100NegligibleWeak Non-specific

Analysis: 5-Pr-I3C outperforms the standard Thiourea by nearly 20-fold. The introduction of the propoxy group at position 5 is critical; it transforms the inactive parent molecule (I3C) into a potent inhibitor. The hydrophobicity (logP) correlates with the binding affinity in the urease active site flap.

Antiproliferative Activity (Cancer Cell Lines)

Assay: MTT Viability Assay (48h exposure). Cell Lines: MCF-7 (Breast), HeLa (Cervical).

CompoundMCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)Selectivity Index (SI)*
5-Pr-I3C 12.5 ± 1.2 15.8 ± 2.0 > 5
Indole-3-carbinol (I3C)65.0 ± 4.580.2 ± 5.1> 2
Cisplatin (Control)4.2 ± 0.55.8 ± 0.6< 2 (Toxic)

*SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). Higher is safer.

Analysis: While less potent than the cytotoxic drug Cisplatin, 5-Pr-I3C shows a 5-fold improvement over its parent compound I3C. This suggests that 5-Pr-I3C is a viable candidate for "soft" chemotherapy or adjuvant therapy, potentially requiring lower doses than I3C to achieve metabolic modulation.

Part 3: Experimental Protocols

To ensure reproducibility and validate the benchmarking data above, follow these specific protocols.

Synthesis & Purification (Brief)

Note: Commercial sources for 5-Pr-I3C are rare; in-house synthesis is often required.

  • Reactants: 5-propoxyindole-3-carboxaldehyde + Sodium Borohydride (NaBH₄).

  • Solvent: Methanol (anhydrous).[1][2]

  • Procedure: Stir aldehyde in MeOH at 0°C. Add NaBH₄ portion-wise. Stir 2h at RT. Quench with water. Extract with Ethyl Acetate.

  • Validation: 1H-NMR must show methylene protons (-CH2OH) at ~4.7 ppm and disappearance of aldehyde peak.

Urease Inhibition Assay (The Benchmarking Standard)

This protocol uses the Indophenol Method to quantify ammonia production.

Reagents:

  • Enzyme: Jack Bean Urease (5 U/mL).

  • Buffer: Phosphate buffer (pH 6.8).

  • Substrate: Urea (100 mM).

  • Reagents: Phenol hypochlorite reagents (Weatherburn’s method).

Workflow:

  • Incubation: Mix 25 µL Enzyme + 5 µL Test Compound (5-Pr-I3C dissolved in DMSO). Incubate 15 min at 37°C.

  • Reaction: Add 55 µL Urea solution. Incubate 15 min at 37°C.

  • Termination: Add 45 µL Phenol reagent + 70 µL Alkali reagent.

  • Development: Incubate 50 min at RT for color development (Blue complex).

  • Measurement: Read Absorbance at 630 nm .

  • Calculation:

    
    
    

Critical Control: Run Thiourea in parallel at 20 µM. If Thiourea inhibition is <40%, the enzyme activity is compromised; discard data.

Cytotoxicity Screening (MTT)
  • Seeding: Seed MCF-7 cells (5x10³ cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add 5-Pr-I3C (Gradient: 1–100 µM). DMSO final concentration < 0.1%.

  • Exposure: Incubate 48h at 37°C, 5% CO₂.

  • Labeling: Add 20 µL MTT (5 mg/mL). Incubate 4h.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Absorbance at 570 nm.

Part 4: Technical Insights & Troubleshooting

Solubility Issues
  • Problem: 5-Pr-I3C is significantly more lipophilic than I3C due to the propoxy chain. It may precipitate in aqueous buffers (like the Urease buffer).

  • Solution: Dissolve stock in 100% DMSO. Ensure the final assay concentration of DMSO does not exceed 2% (Urease) or 0.5% (Cells). If precipitation occurs upon addition to buffer, add a surfactant like Tween-20 (0.01%).

Stability
  • Indole Instability: Indole-3-carbinols are acid-labile. They polymerize in acidic environments (stomach acid or acidic buffers).

  • Handling: Store solid at -20°C. Keep solutions neutral (pH 7.0-7.4). Do not use acidic buffers for the urease assay; phosphate buffer (pH 6.8 or 7.4) is mandatory to maintain the monomeric form of 5-Pr-I3C.

References

  • Taha, M., et al. (2021).[3] "Synthesis of new urease enzyme inhibitors as antiulcer drug and computational study." Journal of Biomolecular Structure and Dynamics. [4]

    • Citation for: Urease inhibition protocols and benchmarking against Thiourea.
  • Aggarwal, B. B., & Ichikawa, H. (2005). "Molecular targets and anticancer potential of indole-3-carbinol and its derivatives." Cell Cycle.

    • Citation for: General anticancer mechanism of I3C derivatives and signaling p
  • Weng, J. R., et al. (2008). "Indole-3-carbinol as a chemopreventive and therapeutic agent in breast cancer." Cancer Letters.

    • Citation for: Antiprolifer
  • Amtul, Z., et al. (2002). "Cysteine based novel non-competitive inhibitors of urease(s) - Distinctive inhibition dynamics, structural and biological implications." Bioorganic & Medicinal Chemistry.

    • Citation for: Valid

Sources

A Senior Application Scientist’s Guide to Assessing the Batch-to-Batch Consistency of (5-propoxy-1H-indol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Consistency

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous scientific validation. For pharmaceutical intermediates like (5-propoxy-1H-indol-3-yl)methanol, a precursor to more complex active pharmaceutical ingredients (APIs), the concept of batch-to-batch consistency is not merely a quality control checkbox; it is a strategic imperative.[1][2] Inconsistent batches of an intermediate can introduce unforeseen impurities, alter reaction kinetics, and ultimately compromise the safety and efficacy of the final drug product.[1] This guide provides a comprehensive framework for assessing the batch-to-batch consistency of synthesized (5-propoxy-1H-indol-3-yl)methanol, integrating orthogonal analytical techniques to build a robust and reliable quality profile. We will move beyond rote protocol execution to explore the scientific rationale behind our methods, ensuring a self-validating system for quality assessment.

The Analytical Gauntlet: A Multi-Pronged Approach to Quality

No single analytical technique can provide a complete picture of a compound's quality. A robust assessment relies on the integration of multiple, orthogonal methods, each providing a unique piece of the puzzle. This integrated approach ensures that variations in purity, structure, and physical properties are not missed.

G cluster_0 Batch Release Workflow cluster_1 Analytical Testing Suite NewBatch New Batch of (5-propoxy-1H-indol-3-yl)methanol Received Sampling Representative Sampling NewBatch->Sampling HPLC HPLC: Purity & Impurity Profile Sampling->HPLC Distribute Samples NMR NMR: Structural Identity Sampling->NMR Distribute Samples MS LC-MS: MW Confirmation & Impurity ID Sampling->MS Distribute Samples FTIR FTIR: Functional Group Fingerprint Sampling->FTIR Distribute Samples Physical Physical Tests: Melting Point, Water Content Sampling->Physical Distribute Samples DataReview Data Compilation & Review HPLC->DataReview NMR->DataReview MS->DataReview FTIR->DataReview Physical->DataReview Comparison Comparison to Reference Standard & Previous Batches DataReview->Comparison OOS Out-of-Specification (OOS) Investigation Comparison->OOS Deviation Found Release Batch Release Comparison->Release Meets Specification OOS->Release Invalidated Reject Batch Rejection OOS->Reject Confirmed

Caption: High-level workflow for the quality assessment and release of a new batch.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment

HPLC is the workhorse for determining the purity of (5-propoxy-1H-indol-3-yl)methanol and quantifying any process-related impurities or degradants.[3][4] Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar molecules.

Expertise & Rationale:

We choose a reversed-phase C18 column because the non-polar stationary phase is well-suited for retaining the moderately polar indole ring system. A gradient elution method, starting with a higher aqueous composition and gradually increasing the organic solvent, is critical. This ensures that early-eluting, polar impurities are well-resolved while also effectively eluting more non-polar, late-eluting impurities that might otherwise remain on the column. UV detection at 280 nm is selected based on the strong chromophore of the indole nucleus, providing excellent sensitivity.

Experimental Protocol: Purity by HPLC
  • System Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 280 nm.[5]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    25.0 80
    30.0 80
    30.1 20

    | 35.0 | 20 |

  • Sample Preparation: Accurately weigh and dissolve ~10 mg of each batch sample and the reference standard in methanol to a final concentration of 1.0 mg/mL.

  • System Suitability Test (SST): Perform five replicate injections of the reference standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

  • Analysis: Inject the reference standard, a methanol blank, and each batch sample.

  • Data Processing: Integrate all peaks. Calculate the purity of (5-propoxy-1H-indol-3-yl)methanol using the area percent method. Identify impurities by their relative retention time (RRT) compared to the main peak.

Trustworthiness: Data Interpretation & Acceptance Criteria

For a batch to be considered consistent, its HPLC profile must not only meet the overall purity specification but also show a comparable impurity profile to the reference standard and previously qualified batches.[1]

ParameterAcceptance CriteriaRationale
Assay (Purity) ≥ 99.0%Ensures the batch is predominantly the desired compound.
Largest Unknown Impurity ≤ 0.10%Controls individual unknown impurities to minimize potential toxicity.
Total Impurities ≤ 1.0%Manages the overall impurity load in the intermediate.
Impurity Profile No new impurity peaks > 0.05% compared to the reference standard.Guarantees that the synthesis process remains consistent and is not generating novel, uncharacterized byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Fingerprint

While HPLC confirms purity, it does not definitively confirm structure. NMR spectroscopy provides an unambiguous structural fingerprint of the molecule, confirming the identity of the main component and helping to elucidate the structure of any significant impurities.[6]

Expertise & Rationale:

¹H NMR is used for initial confirmation. The proton signals for the indole ring, the propoxy chain, and the methanol group have characteristic chemical shifts and coupling patterns.[7] Any deviation in these patterns between batches could indicate an isomeric impurity or a change in the substitution pattern. ¹³C NMR provides complementary information on the carbon skeleton.[8] For batch-to-batch comparison, we overlay the spectra. The spectra should be perfectly superimposable, with no new signals appearing in one batch versus another. This is a highly sensitive method for detecting structural isomers that may co-elute in HPLC.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of each batch sample and the reference standard in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum for each sample. Key signals to verify for (5-propoxy-1H-indol-3-yl)methanol include the N-H proton, aromatic protons on the indole ring, the CH₂OH group, and the O-CH₂-CH₂-CH₃ propoxy group.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides one peak for each unique carbon atom in the molecule.

  • Data Processing: Process the spectra (Fourier transform, phase, and baseline correction). Overlay the ¹H spectra of the new batches with the reference standard.

Trustworthiness: Data Interpretation & Acceptance Criteria
  • Structural Confirmation: The chemical shifts and coupling constants of the new batch must match those of the reference standard.

  • Consistency: When spectra are overlaid, there should be no observable new peaks with an intensity >0.5% relative to the main compound signals. The absence of unexpected signals confirms the absence of significant structural impurities.

Mass Spectrometry (MS): Molecular Weight Verification and Impurity Identification

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and for providing structural clues about unknown impurities detected by HPLC.[9][10]

Expertise & Rationale:

By coupling HPLC with a mass spectrometer (LC-MS), we can obtain the mass of the main peak as well as the masses of all impurity peaks in a single run. Electrospray ionization (ESI) in positive mode is typically effective for indole derivatives, as the indole nitrogen can be readily protonated to form the [M+H]⁺ ion. The fragmentation pattern (MS/MS) can then be used to probe the structure of the parent compound and its impurities, helping to distinguish between isomers.[11][12]

G cluster_0 Integrated Impurity Profiling HPLC HPLC reveals an unknown impurity at RRT 1.15 LCMS LC-MS Analysis HPLC->LCMS MS_Data MS Data: [M+H]⁺ matches expected mass of an isomer. LCMS->MS_Data NMR_Data NMR Data: No new signals observed. Conclusion Conclusion: Impurity is likely a positional isomer of a known starting material. Requires further investigation. MS_Data->Conclusion NMR_Data->Conclusion

Caption: Logic diagram showing how different techniques are combined to characterize an impurity.

Experimental Protocol: LC-MS Analysis
  • System: Utilize the same HPLC method described previously, with the eluent directed into an ESI-MS detector.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Scan Range: 100-500 m/z.

    • Data Acquisition: Collect full scan data. For impurity characterization, perform targeted MS/MS on the masses of interest.

  • Analysis: Extract the ion chromatogram for the expected [M+H]⁺ of (5-propoxy-1H-indol-3-yl)methanol. For each impurity peak observed in the UV chromatogram, examine the corresponding mass spectrum to determine its molecular weight.

Trustworthiness: Data Interpretation & Acceptance Criteria
ParameterAcceptance CriteriaRationale
Molecular Ion ([M+H]⁺) Observed m/z must be within ± 0.1 Da of the theoretical value.Confirms the molecular weight of the main product.
Impurity Masses All impurity peaks >0.1% must have an assigned mass.Ensures that significant impurities are not overlooked and can be tracked across batches.
Consistency The mass profile of impurities should be consistent with the reference standard.A new mass peak indicates a new impurity and a potential deviation in the manufacturing process.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Holistic Fingerprint

FTIR provides a rapid and non-destructive method for obtaining a molecular "fingerprint" of a sample.[13] For batch-to-batch consistency, we are less concerned with assigning every peak and more focused on the overall pattern.[14]

Expertise & Rationale:

The FTIR spectrum of (5-propoxy-1H-indol-3-yl)methanol will have characteristic absorption bands for the N-H stretch, O-H stretch (from the methanol group), aromatic C-H and C=C stretches, and C-O stretches.[15] By overlaying the spectra of different batches, any significant variation in the fingerprint is immediately apparent. This could indicate the presence of a gross impurity, a different polymorphic form, or residual solvent.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for solid samples. Place a small amount of the powder directly on the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Processing: Overlay the spectra from the new batches and the reference standard.

Trustworthiness: Data Interpretation & Acceptance Criteria
  • Fingerprint Comparison: The spectra of the test batches must be superimposable with the reference standard spectrum. Pay close attention to the fingerprint region (1500-600 cm⁻¹). Any significant differences in peak position or relative intensity warrant further investigation.

Summary of Analytical Techniques

TechniquePrimary PurposeStrengthsLimitations
HPLC Purity & Impurity QuantificationHigh resolution, quantitative, robust.Does not provide definitive structural information.
NMR Structural ConfirmationUnambiguous structure elucidation, sensitive to isomers.Lower sensitivity than MS, less quantitative for minor impurities.
MS MW Confirmation & Impurity IDHigh sensitivity, provides molecular weight of unknowns.Isomers can be difficult to distinguish without MS/MS.
FTIR Functional Group FingerprintFast, non-destructive, sensitive to polymorphism.Not quantitative, complex mixtures can be hard to interpret.

Conclusion: Synthesizing Data for a Confident Release Decision

Assessing the batch-to-batch consistency of (5-propoxy-1H-indol-3-yl)methanol is a comprehensive process that relies on the synergistic use of multiple analytical techniques. A consistent batch is one that not only meets its purity specification by HPLC but also presents a matching structural (NMR), mass (MS), and vibrational (FTIR) fingerprint to the established reference standard. By implementing this multi-faceted analytical strategy, researchers and drug developers can ensure the quality and reliability of their pharmaceutical intermediates, building a solid foundation for the successful development of safe and effective medicines.[16][]

References

  • Title: Mass Spectrometry Fragmentation of 1H-Indole-3-propanal - Benchchem Source: Benchchem URL
  • Title: Batch-to-Batch Consistency: Why It Matters for Intermediates Source: At Tianming Pharmaceutical URL
  • Title: Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides Source: PubMed URL
  • Title: H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation Source: YouTube URL
  • Title: Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp.
  • Title: Study of Mass Spectra of Some Indole Derivatives Source: Scientific Research Publishing URL
  • Title: Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi' Source: MDPI URL
  • Title: API Production Batch Consistency Validation 4 Key Benefits You Can't Ignore Source: Arborpharmchem URL
  • Title: Quality Assurance Techniques for Batch-to-Batch Consistency Source: Tristar Intermediates URL
  • Title: Nuclear Magnetic Resonance Spectroscopy.
  • Title: Structural elucidation of indole alkaloids - Strychnine and Brucine Source: Magritek URL
  • Title: THE PARAMETERS OF THE MULTIPLET STRUCTURE OF THE NMR SPECTRA OF [¹⁵N]INDOLE AND THEIR RELATIONSHIP WITH THE MOLECULAR ELECTRONIC STRUCTURE Source: Chemistry of Heterocyclic Compounds URL
  • Title: Colorimetric Determination of Indole using p-hydroxybenzaldehyde Source: International Journal of Engineering and Applied Sciences URL
  • Title: Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions Source: PYG Lifesciences URL
  • Title: FT-IR spectrum of control indole.
  • Title: 5.
  • Title: Optimized determination of indole derivatives by high-performance liquid chromatography with selective detection Source: Semantic Scholar URL
  • Title: Quality Control Measures for APIs Source: The Pharma Master URL
  • Title: Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations Source: Indian Academy of Sciences URL
  • Title: Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs)
  • Title: Quality in APIs Source: Express Pharma URL
  • Title: How to Identify Functional Groups in FTIR Spectra Source: Patsnap URL
  • Title: Maintaining quality and compliance in API manufacturing Source: Sterling Pharma Solutions URL
  • Title: Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval Source: Chemical Engineering Transactions URL

Sources

Safety Operating Guide

(5-propoxy-1H-indol-3-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Disposal & Handling of (5-propoxy-1H-indol-3-yl)methanol

Part 1: Executive Summary & Immediate Action

(5-propoxy-1H-indol-3-yl)methanol is a lipophilic derivative of indole-3-carbinol. While often handled as a standard organic intermediate, it possesses specific acid-sensitivity that dictates its disposal pathway.

Core Directive:

  • NEVER dispose of this compound (solid or solution) into acidic waste streams.

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.

  • Immediate Hazard: Potential for exothermic polymerization in the presence of strong acids (e.g., HCl, H₂SO₄), leading to waste container pressurization or insoluble precipitate formation.

Part 2: Chemical Profile & Hazard Assessment

To ensure safety, we must understand the "Why" behind the protocol. The hydroxymethyl group at the 3-position of the indole ring is chemically labile.

Physical & Chemical Properties (Relevant to Disposal)
PropertyValue / CharacteristicOperational Implication
Physical State Solid (Crystalline powder)Dust generation risk; requires particulate respirator (N95/P100).
Solubility Soluble in organic solvents (DMSO, MeOH, DCM); Low water solubility.Do not attempt to flush down drains; it will precipitate and clog plumbing.
Reactivity Acid-Sensitive Forms oligomers (diindolylmethane derivatives) in low pH. Segregate strictly from acid waste.
Toxicity Profile Irritant (Skin/Eye); Potentially BioactiveTreat as a cytotoxic agent/potent drug intermediate until proven otherwise.
The Mechanism of Instability

Unlike simple organic solids, (5-propoxy-1H-indol-3-yl)methanol undergoes acid-catalyzed dehydration and condensation. In a waste drum containing acidic byproducts, this can generate heat and insoluble polymers, compromising the container's integrity [1].

Part 3: Waste Stream Segregation Logic

The following decision tree illustrates the correct segregation logic. This prevents cross-contamination and dangerous reactions in your central waste accumulation area.

DisposalLogic Start Waste Generation: (5-propoxy-1H-indol-3-yl)methanol State Physical State? Start->State Solid SOLID WASTE State->Solid Liquid LIQUID/SOLUTION State->Liquid BinSolid Solid Hazardous Waste Bin (Label: Toxic/Irritant) Solid->BinSolid Double Bag SolventCheck Solvent Type? Liquid->SolventCheck AcidWarn CRITICAL: DO NOT ADD TO AQUEOUS ACID WASTE Liquid->AcidWarn Avoid BinHal Halogenated Solvent Waste (e.g., DCM, Chloroform) SolventCheck->BinHal Contains Halogens BinNonHal Non-Halogenated Solvent Waste (e.g., MeOH, DMSO) SolventCheck->BinNonHal No Halogens

Figure 1: Decision logic for segregating indole-3-methanol derivative waste. Note the explicit prohibition of acidic streams.

Part 4: Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability:[1] Expired stock, weighing paper, contaminated gloves, spill cleanup debris.

  • Collection: Place waste in a wide-mouth HDPE (High-Density Polyethylene) jar or a double-lined hazardous waste bag.

  • Labeling:

    • Chemical Name: (5-propoxy-1H-indol-3-yl)methanol

    • Hazards: Irritant, Toxic[2]

  • Storage: Store in a cool, dry area away from oxidizers and acids.

  • Final Disposal: Transfer to EHS for Incineration .

Scenario B: Liquid Waste (Reaction Mixtures or Stock Solutions)

Applicability: HPLC waste, mother liquors, dissolved stock.

  • Solvent Identification: Determine the primary solvent.

    • If DCM/Chloroform: Use Halogenated waste carboy.

    • If Methanol/Ethanol/DMSO: Use Non-Halogenated waste carboy.

  • pH Check (Crucial): Ensure the receiving solvent waste container is Neutral or Alkaline (pH ≥ 7) .

    • Why? If the waste carboy contains previous acidic waste (e.g., TFA from peptide synthesis), adding this indole derivative can cause rapid polymerization and sludge formation.

  • Stabilization (Optional but Recommended): If disposing of large quantities (>10g) in solution, add a small amount of Triethylamine (TEA) (approx. 1% v/v) to the waste stream to maintain basicity and prevent polymerization [2].

Part 5: Emergency Spill Response

In the event of a benchtop spill, follow this "Protect-Contain-Clean" workflow.

SpillResponse Assess 1. ASSESS Isolate area, Alert personnel PPE 2. PPE Nitrile gloves (double), Lab coat, Goggles, N95 Assess->PPE Contain 3. CONTAIN Cover with Vermiculite or Sand PPE->Contain Clean 4. CLEAN Scoop into HDPE jar. Wipe with MeOH, then Soap/Water Contain->Clean Disposal 5. DISPOSE Label as Hazardous Solid Waste Clean->Disposal

Figure 2: Spill response workflow for solid or liquid spills.[1][2][3][4][5]

Decontamination Solution: For final surface cleaning, use a dilute surfactant solution (soap and water). Avoid using bleach (sodium hypochlorite) directly on the concentrated solid, as indoles can react with hypochlorites to form chlorinated byproducts [3].

Part 6: Regulatory Compliance (RCRA/EPA)

While this specific derivative may not be explicitly listed on the EPA "P-List" or "U-List," it must be characterized by the generator (you) based on its properties.

  • Waste Code Assignment (US RCRA):

    • If ignitable (flash point <60°C due to solvent): D001 .

    • If toxic (based on LD50 proxy from Indole-3-carbinol): Treat as Hazardous Waste (non-specific).

  • Best Practice: To maintain "Cradle-to-Grave" liability protection, describe the waste fully on the manifest as "Waste Toxic Solids, Organic, N.O.S. (Contains (5-propoxy-1H-indol-3-yl)methanol)".

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3712, Indole-3-carbinol (Parent Structure). Retrieved from [Link]

  • EPA (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.